3-tert-butylbenzenesulfonyl Chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-tert-butylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2S/c1-10(2,3)8-5-4-6-9(7-8)14(11,12)13/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQSQOIYTVCFMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373787 | |
| Record name | 3-tert-Butylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2905-26-2 | |
| Record name | 3-(1,1-Dimethylethyl)benzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2905-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-tert-Butylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(tert-Butyl)benzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-tert-Butylbenzenesulfonyl Chloride: A Technical Overview of its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 3-tert-butylbenzenesulfonyl chloride. The information is compiled for researchers, scientists, and professionals in drug development who may utilize this compound as a reagent or building block in synthetic chemistry. While extensive data on all physical parameters for this specific isomer is limited in publicly available literature, this document summarizes the available quantitative data and presents standardized experimental protocols for the determination of key physical properties.
Core Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃ClO₂S | [1][2][3] |
| Molecular Weight | 232.72 g/mol | [1][2] |
| Boiling Point | 301.9 °C at 760 mmHg | [1] |
| 93-94 °C at 0.8 mmHg | [2] | |
| Physical Form | Colorless to Yellow Liquid or Semi-Solid or Solid | |
| Purity | 97% | |
| Storage Temperature | 2-8 °C, under inert atmosphere |
Experimental Protocols
Detailed experimental methodologies for determining the primary physical properties of sulfonyl chlorides are outlined below. These represent standard laboratory procedures and can be applied to this compound.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it transitions to a liquid. This property is a crucial indicator of purity.[4]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the sample of this compound is crystalline and dry. If necessary, grind the sample to a fine powder using a mortar and pestle.[4]
-
Pack the capillary tube by pressing the open end into the powdered sample. A small amount of solid should enter the tube.
-
Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.[5]
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to about 20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[5]
Boiling Point Determination (Micro Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6]
Apparatus:
-
Thiele tube or a small beaker for a heating bath
-
Heating oil (e.g., mineral oil)
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or hot plate)
Procedure:
-
Place a small amount of liquid this compound into the small test tube.
-
Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.
-
Attach the test tube to the thermometer.
-
Immerse the assembly in the Thiele tube or oil bath.
-
Heat the apparatus gently. As the temperature rises, air will escape from the capillary tube.[7][8]
-
When a steady stream of bubbles emerges from the capillary tube, stop heating.[8]
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[6][8]
Density Determination (Pycnometer Method)
Density is the mass of a substance per unit volume. For a solid, the pycnometer method is a precise technique.[9]
Apparatus:
-
Pycnometer (a flask with a specific, known volume)
-
Analytical balance
-
A liquid in which the solid is insoluble (e.g., a hydrocarbon solvent)
Procedure:
-
Weigh the clean, dry, and empty pycnometer.
-
Place a sample of solid this compound into the pycnometer and weigh it again to determine the mass of the sample.
-
Fill the pycnometer containing the sample with the chosen liquid, ensuring no air bubbles are trapped, and weigh it.
-
Empty and clean the pycnometer. Fill it with the same liquid and weigh it.
-
The density of the solid can be calculated using the recorded masses and the known density of the liquid.
Logical and Experimental Workflows
The following diagrams illustrate the logical relationships in the synthesis and purification of a benzenesulfonyl chloride, which is applicable to this compound.
Caption: A generalized workflow for the synthesis of this compound.
Caption: Logical workflow for the determination of physical properties.
References
- 1. angenechemical.com [angenechemical.com]
- 2. CAS 2905-26-2 | 6762-5-X2 | MDL MFCD03789234 | 3-(tert-Butyl)benzenesulfonyl chloride | SynQuest Laboratories [synquestlabs.com]
- 3. 3-TERT-BUTYL BENZENESULFONYL CHLORIDE CAS#: 2905-26-2 [m.chemicalbook.com]
- 4. chm.uri.edu [chm.uri.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. Video: Boiling Points - Procedure [jove.com]
- 8. chymist.com [chymist.com]
- 9. mt.com [mt.com]
An In-Depth Technical Guide to 3-tert-Butylbenzenesulfonyl Chloride: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-tert-Butylbenzenesulfonyl chloride is an organic compound with the chemical formula C₁₀H₁₃ClO₂S.[1] As a derivative of benzenesulfonyl chloride, it belongs to the class of sulfonyl chlorides, which are characterized by a sulfonyl chloride group (-SO₂Cl) attached to a benzene ring. The presence of the bulky tert-butyl group at the meta-position of the benzene ring influences its chemical reactivity and physical properties. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of this compound, with a focus on its relevance to researchers in organic synthesis and drug development.
Chemical Structure and Identification
The structural identity of this compound is defined by its molecular formula, CAS number, and molecular weight.
| Identifier | Value |
| Molecular Formula | C₁₀H₁₃ClO₂S |
| Molecular Weight | 232.73 g/mol [1] |
| CAS Number | 2905-26-2[1] |
| SMILES | CC(C)(C)c1cccc(c1)S(=O)(=O)Cl |
| InChI | InChI=1S/C10H13ClO2S/c1-10(2,3)8-5-4-6-9(7-8)14(11,12)13/h4-7H,1-3H3 |
Physicochemical Properties
Detailed physicochemical data for this compound is not extensively reported in publicly available literature. The properties of the isomeric 4-tert-butylbenzenesulfonyl chloride, which is a solid with a melting point of 78-81 °C, suggest that the 3-isomer is likely a liquid or a low-melting solid at room temperature.
| Property | Value |
| Appearance | Not definitively reported; likely a colorless to pale yellow liquid or low-melting solid. |
| Melting Point | Not definitively reported. |
| Boiling Point | Not definitively reported. |
| Solubility | Expected to be soluble in common organic solvents and reactive with nucleophilic solvents like water and alcohols. |
Synthesis
A primary synthetic route to this compound involves the diazotization of 3-tert-butylaniline followed by a sulfonyl chloride formation reaction.[2]
Experimental Protocol: Synthesis from 3-tert-Butylaniline
This procedure outlines the conversion of 3-tert-butylaniline to this compound via a Sandmeyer-type reaction.
Materials:
-
3-tert-Butylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂)
-
Copper(I) Chloride (CuCl)
-
Glacial Acetic Acid
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ice
Procedure:
-
Diazotization:
-
In a flask, dissolve 3-tert-butylaniline in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
-
Sulfonylation:
-
In a separate reaction vessel, prepare a solution of sulfur dioxide in glacial acetic acid and add copper(I) chloride as a catalyst. Cool this mixture to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide solution. Vigorous stirring is essential during this addition.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice-water and extract the product with diethyl ether.
-
Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and then again with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.
-
Further purification can be achieved by vacuum distillation or column chromatography.
-
Synthesis workflow for this compound.
Chemical Properties and Reactivity
This compound is a reactive compound, characteristic of sulfonyl chlorides. The electrophilic sulfur atom is susceptible to nucleophilic attack, leading to the displacement of the chloride ion.
Reactions with Nucleophiles
-
Hydrolysis: Reacts with water to form the corresponding 3-tert-butylbenzenesulfonic acid.
-
Aminolysis: Reacts with primary and secondary amines to form sulfonamides. This reaction is fundamental in the synthesis of various biologically active molecules.
-
Alcoholysis: Reacts with alcohols in the presence of a base (e.g., pyridine) to form sulfonate esters.
Experimental Protocol: Synthesis of N-substituted-3-tert-butylbenzenesulfonamides
Materials:
-
This compound
-
Primary or secondary amine
-
Pyridine or triethylamine
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1M Hydrochloric acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve the amine in the chosen solvent and cool the solution to 0 °C.
-
Add the base (e.g., pyridine) to the solution.
-
Slowly add a solution of this compound in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Reactivity of this compound.
Applications in Drug Development and Research
While specific applications of this compound are not extensively documented, its derivatives, particularly sulfonamides, are of significant interest in medicinal chemistry. The benzenesulfonamide scaffold is present in a wide range of therapeutic agents. The tert-butyl group can modulate the lipophilicity and metabolic stability of a molecule, potentially improving its pharmacokinetic profile.
Derivatives of benzenesulfonamides have been investigated for a variety of biological activities, including antimicrobial and anti-inflammatory effects.[3][4] The introduction of the 3-tert-butylphenylsulfonyl moiety into a molecule can be a strategy to explore structure-activity relationships and develop novel therapeutic agents.
Safety and Handling
This compound is classified as a dangerous good for transport.[1] It is expected to be corrosive and moisture-sensitive. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
This compound is a valuable reagent for the synthesis of 3-tert-butylphenylsulfonyl-containing compounds. While specific data on its physical properties and direct applications are limited, its role as a precursor to sulfonamides and sulfonate esters makes it a compound of interest for researchers in organic synthesis and medicinal chemistry. The methodologies outlined in this guide provide a foundation for its synthesis and derivatization, enabling further exploration of the biological and material properties of its derivatives.
References
- 1. scbt.com [scbt.com]
- 2. 3-TERT-BUTYL BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 3. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-tert-butylbenzenesulfonyl Chloride from 3-tert-butylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-tert-butylbenzenesulfonyl chloride from 3-tert-butylaniline. The primary synthetic route involves a two-step process: the diazotization of 3-tert-butylaniline followed by a copper-catalyzed sulfonyl chloride formation, a variant of the Sandmeyer reaction. This document outlines the reaction pathway, detailed experimental protocols, and relevant physicochemical and spectroscopic data.
Reaction Overview and Mechanism
The conversion of an aromatic amine, such as 3-tert-butylaniline, to the corresponding sulfonyl chloride is a well-established transformation in organic synthesis. The process begins with the diazotization of the primary amine. In this step, 3-tert-butylaniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt.
The resulting 3-tert-butylbenzenediazonium chloride is a reactive intermediate. In the second step, this diazonium salt is subjected to a copper(I)-catalyzed reaction with a source of sulfur dioxide. The diazonium group is replaced by a chlorosulfonyl group (-SO₂Cl), releasing nitrogen gas. This transformation is a type of Sandmeyer reaction.
Experimental Protocols
2.1. Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |
| 3-tert-Butylaniline | C₁₀H₁₅N | 149.23 | 5369-19-7 | Starting material |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | ~37% aqueous solution |
| Sodium Nitrite | NaNO₂ | 69.00 | 7632-00-0 | |
| Sulfur Dioxide | SO₂ | 64.07 | 7446-09-5 | Can be bubbled as a gas or generated in situ |
| Acetic Acid (glacial) | CH₃COOH | 60.05 | 64-19-7 | Solvent for SO₂ |
| Copper(I) Chloride | CuCl | 98.99 | 7758-89-6 | Catalyst |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Extraction solvent |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | For neutralization |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent |
2.2. Step-by-Step Procedure
Part A: Diazotization of 3-tert-butylaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 3-tert-butylaniline (e.g., 0.1 mol, 14.92 g) and a mixture of concentrated hydrochloric acid (e.g., 0.3 mol, 25 mL) and water (50 mL).
-
Cool the stirred mixture to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (e.g., 0.11 mol, 7.59 g) in water (20 mL).
-
Add the sodium nitrite solution dropwise to the aniline hydrochloride suspension while vigorously stirring and maintaining the temperature between 0 and 5 °C. The addition should take approximately 30 minutes.
-
After the addition is complete, continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
Part B: Sulfonyl Chloride Formation (Sandmeyer-type Reaction)
-
In a separate, larger three-necked round-bottom flask equipped with a gas inlet tube, a mechanical stirrer, and a gas outlet, prepare a saturated solution of sulfur dioxide in glacial acetic acid (e.g., 100 mL) at 10-15 °C. This can be achieved by bubbling SO₂ gas through the acetic acid.
-
To this solution, add copper(I) chloride (e.g., 0.01 mol, 0.99 g) as a catalyst.
-
Cool the sulfur dioxide-acetic acid solution to 10-15 °C.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the sulfur dioxide solution with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 20 °C and to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours until the gas evolution ceases.
Part C: Work-up and Purification
-
Pour the reaction mixture into a large beaker containing ice water (e.g., 500 mL). The crude this compound may precipitate as an oil or a solid.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash them sequentially with water (100 mL), a saturated sodium bicarbonate solution (2 x 100 mL) to remove acidic impurities, and finally with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation under reduced pressure.
-
The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent such as hexane.
Data Presentation
3.1. Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2905-26-2 |
| Molecular Formula | C₁₀H₁₃ClO₂S |
| Molecular Weight | 232.73 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |
| Purity (Typical) | ≥95%[1] |
3.2. Spectroscopic Data (Predicted/Reference)
Note: Specific experimental spectroscopic data for this compound is not widely published. The following are expected values based on the structure and data for similar compounds.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ (ppm) ~7.9-8.1 (m, 2H, Ar-H ortho to SO₂Cl)
-
δ (ppm) ~7.5-7.7 (m, 2H, Ar-H meta to SO₂Cl)
-
δ (ppm) ~1.35 (s, 9H, -C(CH₃)₃)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ (ppm) ~155 (Ar-C-tert-butyl)
-
δ (ppm) ~145 (Ar-C-SO₂Cl)
-
δ (ppm) ~132 (Ar-CH)
-
δ (ppm) ~129 (Ar-CH)
-
δ (ppm) ~126 (Ar-CH)
-
δ (ppm) ~124 (Ar-CH)
-
δ (ppm) ~35 (-C(CH₃)₃)
-
δ (ppm) ~31 (-C(CH₃)₃)
-
-
IR (KBr, cm⁻¹):
-
~1375 (asymmetric SO₂ stretch)
-
~1180 (symmetric SO₂ stretch)
-
~2960 (C-H stretch, alkyl)
-
~3070 (C-H stretch, aromatic)
-
-
Mass Spectrometry (EI):
-
m/z (M⁺) 232/234 (in a ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes)
-
m/z 217 (M⁺ - CH₃)
-
m/z 133 (M⁺ - SO₂Cl)
-
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound.
Safety Considerations
-
Aromatic amines can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Concentrated acids are corrosive. Handle with extreme care.
-
Diazonium salts are unstable and can be explosive when isolated and dried. This procedure is designed for the in situ use of the diazonium salt. Do not attempt to isolate the intermediate. The reaction should be kept cold to prevent decomposition.
-
Sulfur dioxide is a toxic and corrosive gas. This step must be performed in a well-ventilated fume hood.
-
This compound is expected to be a corrosive compound and a lachrymator. Handle with appropriate PPE.
This guide provides a detailed framework for the synthesis of this compound. Researchers should always conduct a thorough risk assessment before performing any chemical synthesis and adapt the procedure as necessary based on their laboratory conditions and scale.
References
An In-depth Technical Guide to the Synthesis of 3-tert-Butylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-tert-butylbenzenesulfonyl chloride, a valuable reagent in organic synthesis and drug discovery. The primary focus of this document is a robust and regioselective multi-step synthesis commencing from 3-tert-butylaniline. Direct chlorosulfonation of tert-butylbenzene is also discussed as a potential but less selective synthetic route.
Introduction
This compound is an important building block in medicinal chemistry and materials science. The presence of the bulky tert-butyl group at the meta position influences the molecule's steric and electronic properties, making it a unique synthon for introducing the 3-tert-butylphenylsulfonyl moiety. This group can impart desirable pharmacokinetic properties to drug candidates and modify the physical characteristics of advanced materials. This guide details the most effective synthetic methodology, providing experimental protocols and relevant data to enable its successful preparation in a laboratory setting.
Synthesis Methodology
The preferred and most regioselective method for the synthesis of this compound involves a multi-step process starting from 3-tert-butylaniline. This approach circumvents the inherent lack of regioselectivity in the direct chlorosulfonation of tert-butylbenzene, which predominantly yields the para-substituted isomer.
The multi-step synthesis can be broken down into two key transformations:
-
Diazotization of 3-tert-butylaniline: The primary amine functionality of 3-tert-butylaniline is converted into a diazonium salt.
-
Sandmeyer-type Reaction: The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(II) chloride catalyst to yield the desired this compound.
Experimental Protocol: Synthesis from 3-tert-Butylaniline
This protocol is adapted from the established Sandmeyer-type reaction for the preparation of arylsulfonyl chlorides.[1]
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-tert-Butylaniline | C₁₀H₁₅N | 149.23 | 14.9 g | 0.1 |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 30 mL | - |
| Sodium Nitrite | NaNO₂ | 69.00 | 7.6 g | 0.11 |
| Sulfur Dioxide | SO₂ | 64.07 | Excess | - |
| Copper(II) Chloride | CuCl₂ | 134.45 | 2.0 g | 0.015 |
| Benzene | C₆H₆ | 78.11 | 100 mL | - |
| Dioxane | C₄H₈O₂ | 88.11 | 50 mL | - |
| Ice | H₂O | 18.02 | As needed | - |
Procedure:
Step 1: Diazotization of 3-tert-butylaniline
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 14.9 g (0.1 mol) of 3-tert-butylaniline in 30 mL of concentrated hydrochloric acid and 50 mL of water.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water dropwise from the dropping funnel. Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt solution.
Step 2: Sandmeyer-type Reaction
-
In a separate, larger flask, prepare a solution of 2.0 g (0.015 mol) of copper(II) chloride in 50 mL of dioxane.
-
Cool this solution to 0-5 °C and begin bubbling a steady stream of sulfur dioxide gas through the solution.
-
To this actively gassing solution, add the previously prepared cold diazonium salt solution portion-wise over 30-45 minutes, ensuring the temperature remains below 10 °C. Vigorous stirring is essential during this step.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Pour the reaction mixture into 500 mL of ice-water.
-
The crude this compound will separate as an oil or a solid.
Purification:
-
Extract the aqueous mixture with two 100 mL portions of diethyl ether.
-
Combine the organic extracts and wash them successively with 100 mL of water, 100 mL of 5% sodium bicarbonate solution, and finally with 100 mL of brine.
-
Dry the ethereal solution over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent such as hexane.
Quantitative Data (Expected):
| Parameter | Value | Reference |
| Yield | Not explicitly reported for the 3-isomer, but Sandmeyer reactions of this type typically provide moderate to good yields (40-70%). | General literature on Sandmeyer reactions. |
| Purity | ≥95% after purification | [2] |
| Molecular Weight | 232.73 g/mol | [2] |
| Molecular Formula | C₁₀H₁₃ClO₂S | [2] |
Alternative Route: Direct Chlorosulfonation of tert-Butylbenzene
Direct chlorosulfonation of tert-butylbenzene with chlorosulfonic acid is a one-step approach to synthesize tert-butylbenzenesulfonyl chloride. However, this method predominantly yields the 4-tert-butyl isomer due to the ortho-, para-directing effect of the tert-butyl group. The formation of the 3-isomer is a minor product.
A patent describes a method for the synthesis of p-substituted alkylbenzenesulfonyl chlorides, which can be adapted for this reaction.[3]
Reaction Scheme:
Caption: Direct chlorosulfonation of tert-butylbenzene.
While this method is simpler, the isolation of the desired 3-isomer from the product mixture is challenging and results in low overall yields of the target compound.
Reaction Mechanisms and Logical Workflows
Mechanism of the Sandmeyer-type Reaction for Sulfonyl Chloride Formation
The Sandmeyer reaction for the synthesis of aryl sulfonyl chlorides proceeds through a radical mechanism initiated by the copper catalyst.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and purification of this compound from 3-tert-butylaniline.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is most effectively and regioselectively achieved through a multi-step sequence involving the diazotization of 3-tert-butylaniline followed by a Sandmeyer-type reaction. This method provides the desired meta-isomer in good purity, avoiding the separation challenges associated with the direct chlorosulfonation of tert-butylbenzene. The detailed protocol and workflows provided in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the reliable preparation of this important synthetic building block.
References
- 1. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]
- 2. Making sure you're not a bot! [catalogue.nla.gov.au]
- 3. CN102633687A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride - Google Patents [patents.google.com]
A Technical Guide to the Spectral Analysis of 3-tert-butylbenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectral data for sulfonyl chlorides, with a focus on 3-tert-butylbenzenesulfonyl chloride. Due to the limited availability of public spectral data for the 3-tert-butyl isomer, this document presents detailed spectral information for the closely related isomer, 4-tert-butylbenzenesulfonyl chloride, as a valuable reference. The guide includes tabulated Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, along with detailed, generalized experimental protocols for acquiring such data. Furthermore, logical workflows and relationships between these analytical techniques are illustrated using Graphviz diagrams. This document is intended to serve as a practical resource for researchers and professionals involved in the synthesis, characterization, and application of substituted benzenesulfonyl chlorides.
Introduction
This compound is an organic compound of interest in synthetic chemistry, potentially serving as a building block in the development of novel pharmaceutical agents and other functional molecules. The precise structural elucidation and confirmation of purity of such compounds are paramount, relying heavily on a combination of spectroscopic techniques, including NMR, IR, and MS. This guide outlines the expected spectral characteristics and the methodologies to obtain them.
Please Note: As of the date of this publication, publicly accessible, experimentally verified spectral data for this compound (CAS 2905-26-2) is not available. Therefore, for illustrative purposes, this guide provides the spectral data for the isomeric compound, 4-tert-butylbenzenesulfonyl chloride (CAS 15084-51-2). Researchers synthesizing the 3-tert-butyl isomer can use this information as a comparative reference, anticipating similar yet distinct spectral features.
Spectral Data Summary for 4-tert-butylbenzenesulfonyl chloride
The following tables summarize the key spectral data for 4-tert-butylbenzenesulfonyl chloride.
Table 1: ¹H NMR Spectral Data of 4-tert-butylbenzenesulfonyl chloride
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.94 | Doublet | 2H | Aromatic protons ortho to SO₂Cl |
| 7.60 | Doublet | 2H | Aromatic protons meta to SO₂Cl |
| 1.34 | Singlet | 9H | tert-butyl protons |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectral Data of 4-tert-butylbenzenesulfonyl chloride
| Chemical Shift (δ) ppm | Assignment |
| 158.8 | Quaternary aromatic carbon attached to the tert-butyl group |
| 143.5 | Quaternary aromatic carbon attached to the SO₂Cl group |
| 129.2 | Aromatic CH carbons ortho to the SO₂Cl group |
| 126.6 | Aromatic CH carbons meta to the SO₂Cl group |
| 35.5 | Quaternary carbon of the tert-butyl group |
| 31.0 | Methyl carbons of the tert-butyl group |
Solvent: CDCl₃
Table 3: IR Spectral Data of 4-tert-butylbenzenesulfonyl chloride
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2965 | Strong | Aliphatic C-H stretch (tert-butyl) |
| ~1600, 1480 | Medium-Strong | Aromatic C=C skeletal vibrations |
| ~1380 | Strong, Sharp | S=O asymmetric stretching |
| ~1170 | Strong, Sharp | S=O symmetric stretching |
| ~580 | Medium | S-Cl stretching |
Sample Preparation: KBr pellet or thin film
Table 4: Mass Spectrometry Data of 4-tert-butylbenzenesulfonyl chloride
| m/z | Relative Intensity (%) | Assignment |
| 232 | Moderate | [M]⁺ (Molecular ion with ³⁵Cl) |
| 234 | Low | [M+2]⁺ (Isotopic peak for ³⁷Cl) |
| 217 | High | [M - CH₃]⁺ |
| 197 | Moderate | [M - Cl]⁺ |
| 157 | High | [M - SO₂Cl]⁺ (tert-butylphenyl cation) |
| 91 | Moderate | Tropylium ion fragment |
| 57 | High | [C(CH₃)₃]⁺ (tert-butyl cation) |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for solid organic compounds like substituted benzenesulfonyl chlorides.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.[1] Ensure the solid is fully dissolved; if necessary, gently warm or vortex the sample.[1] If particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal reference for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.
-
Data Acquisition :
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the internal standard.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method) :
-
Dissolve a small amount (a few mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[2]
-
Place a drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl).[2]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[2]
-
-
Data Acquisition :
-
Obtain a background spectrum of the empty sample compartment.
-
Place the salt plate with the sample film into the spectrometer's sample holder.
-
Acquire the IR spectrum.
-
-
Data Processing :
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Mass Spectrometry (Electron Ionization)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).[3] The sample is vaporized in a high vacuum environment.[3]
-
Ionization : The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a positively charged molecular ion ([M]⁺).[3][4]
-
Fragmentation : The molecular ion, being energetically unstable, often undergoes fragmentation, breaking into smaller charged fragments and neutral species.[3][4]
-
Mass Analysis : The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).[4]
-
Detection : The separated ions are detected, and their abundance is recorded.
-
Data Presentation : The data is presented as a mass spectrum, which is a plot of the relative abundance of the ions versus their m/z ratio.
Mandatory Visualizations
The following diagrams illustrate the logical relationships and workflows in the spectral analysis of this compound.
Caption: Logical workflow from synthesis to structural elucidation of this compound.
Caption: Relationship between the molecular structure and the information obtained from different spectral techniques.
References
Navigating the Safe Handling of 3-tert-butylbenzenesulfonyl chloride: A Technical Guide
This technical whitepaper provides an in-depth guide to the safety and handling precautions for 3-tert-butylbenzenesulfonyl chloride, a chemical classified as a dangerous good for transport.[1] It is aimed at researchers, scientists, and professionals in drug development who may be working with this compound.
Hazard Identification and Classification
Based on data for the 4-tert-butyl isomer, this compound is expected to be classified as a corrosive substance that causes severe skin burns and eye damage.[2][3]
GHS Hazard Classification (Anticipated):
Hazard Statements (Anticipated):
Signal Word: Danger[3]
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of tert-butylbenzenesulfonyl chloride isomers. This data is crucial for understanding the substance's behavior and for designing appropriate storage and handling procedures.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃ClO₂S | [1] |
| Molecular Weight | 232.73 g/mol | [1] |
| Appearance | White to light yellow crystalline powder (for 4-isomer) | ChemicalBook |
| Melting Point | 78-81 °C (for 4-isomer) | ChemicalBook |
| Boiling Point | 165 °C at 18 mmHg (for 4-isomer) | ChemicalBook |
| Sensitivity | Moisture Sensitive (for 4-isomer) | ChemicalBook |
Exposure Controls and Personal Protection
Strict adherence to personal protective equipment (PPE) protocols is mandatory to prevent contact and exposure.
Engineering Controls:
-
All work with this compound must be conducted in a properly functioning chemical fume hood.[4]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
Personal Protective Equipment (PPE):
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles, and a face shield. | To protect against splashes and contact with corrosive material. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron. | To prevent skin contact, which can cause severe burns. |
| Respiratory Protection | Not typically required when working in a fume hood. Use a NIOSH-approved respirator with an appropriate cartridge if there is a risk of inhalation. | To prevent irritation of the respiratory tract. |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.
Handling:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]
-
Wash hands and any exposed skin thoroughly after handling.[3]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4]
-
Due to its moisture sensitivity, handle under an inert atmosphere where possible.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store locked up to restrict access to authorized personnel only.[3]
-
Keep away from sources of heat and ignition.[4]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial. The following chart outlines the necessary steps for different routes of exposure.
Accidental Release Measures
In the case of a spill, a coordinated and pre-planned response is necessary to mitigate the hazard.
Experimental Protocol for Spill Response:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Personal Protection: Don the appropriate PPE, including respiratory protection if necessary.
-
Containment: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or earth. Do not use combustible materials.
-
Neutralization (for benzenesulfonyl chlorides): Cautiously and slowly add a neutralizing agent like sodium bicarbonate or a soda ash/slaked lime mixture.
-
Collection: Carefully scoop the absorbed and neutralized material into a suitable, labeled container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of the waste container and any contaminated materials in accordance with local, regional, and national regulations.
The following workflow diagram illustrates the decision-making process for responding to an accidental release.
Fire-Fighting Measures
While the 4-tert-butyl isomer is a solid, general benzenesulfonyl chlorides can be combustible.
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[4]
-
Specific Hazards: Thermal decomposition can produce toxic and irritating gases, including carbon oxides, sulfur oxides, and hydrogen chloride gas.[4]
-
Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[4]
Stability and Reactivity
Understanding the chemical stability and reactivity is key to preventing hazardous situations.
-
Reactivity: Reacts with water, which can produce corrosive byproducts. The 4-isomer is noted as moisture sensitive.
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions.
-
Conditions to Avoid: Exposure to moisture, excess heat, and incompatible materials.
-
Incompatible Materials: Strong oxidizing agents, strong bases, and water.[4]
-
Hazardous Decomposition Products: Under fire conditions, it may decompose to form carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.[4]
Disposal Considerations
All waste materials must be handled as hazardous waste.
-
Waste Disposal Method: Dispose of the chemical and its container in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
-
Contaminated Packaging: Empty containers should be treated as hazardous and disposed of accordingly.
The overall safety and handling workflow for this compound is a cyclical process of assessment, control, and response, as illustrated in the following diagram.
References
3-tert-butylbenzenesulfonyl chloride material safety data sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the material safety data, experimental protocols, and handling procedures for 3-tert-butylbenzenesulfonyl chloride. The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound.
Chemical and Physical Properties
This compound is an organosulfur compound utilized as a reagent in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters.[1] Below is a summary of its key physical and chemical properties.
| Property | Value | Reference |
| CAS Number | 2905-26-2 | [2] |
| Molecular Formula | C₁₀H₁₃ClO₂S | [2] |
| Molecular Weight | 232.73 g/mol | [2] |
| Purity | ≥95% | [2] |
| Physical State | Colorless to Yellow Liquid or Semi-Solid | [3] |
| Solubility | Soluble in organic solvents. Reacts with water. | [1] |
Toxicological and Hazard Data
This compound is classified as a hazardous material. It is corrosive and can cause severe skin burns and eye damage.[5] Inhalation or ingestion may also be harmful.
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Causes severe skin burns. |
| Serious Eye Damage/Irritation | Causes serious eye damage. |
| Acute Toxicity (Oral) | Harmful if swallowed. |
| Acute Toxicity (Inhalation) | May cause respiratory irritation. |
Note: Specific LD50 and LC50 values for this compound are not publicly available.
Experimental Protocols
The following are detailed methodologies for key toxicological assessments, based on OECD guidelines. These protocols are standard procedures for evaluating the safety of chemical substances.
Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)
This method determines the acute oral toxicity of a substance.[6]
-
Animal Selection: Healthy, young adult nulliparous and non-pregnant female rats are used.[6]
-
Housing and Fasting: Animals are housed in standard conditions with a 12-hour light/dark cycle. They are fasted overnight before dosing, with access to water.[7]
-
Dose Administration: The test substance is administered orally in a stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg body weight). The initial dose is selected based on a sighting study.[7]
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter.[8]
-
Endpoint: The toxicity class is determined based on the number of animals that die at a particular dose level.[6]
In Vitro Skin Corrosion - OECD Guideline 431 (Reconstructed Human Epidermis Test)
This in vitro method assesses the potential of a substance to cause skin corrosion.[9]
-
Test System: A three-dimensional reconstructed human epidermis (RhE) model is used, which mimics the structure and function of the human epidermis.[10]
-
Procedure: The test substance is applied topically to the surface of the RhE tissue.[9]
-
Exposure and Incubation: The tissue is exposed to the substance for specific time points (e.g., 3 minutes and 1 hour).[10]
-
Viability Assessment: After exposure, the tissue is rinsed, and cell viability is determined using a quantitative assay, typically the MTT assay. The MTT dye is converted by viable cells into a colored formazan product, which is then extracted and measured spectrophotometrically.[10]
-
Classification: A substance is classified as corrosive if the cell viability falls below a defined threshold.[9]
Acute Eye Irritation/Corrosion - OECD Guideline 405
This test evaluates the potential of a substance to cause eye irritation or corrosion.[11]
-
Animal Selection: Healthy, adult albino rabbits are typically used.[12]
-
Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.[13][14]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of eye irritation is scored based on the cornea, iris, and conjunctiva.[15]
-
Duration: The observation period can extend up to 21 days to assess the reversibility of any observed effects.[13]
-
Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions.[14]
Visualized Workflows and Relationships
As this compound is a chemical intermediate, information on specific biological signaling pathways is not available. The following diagrams illustrate a typical experimental workflow for its use in synthesis and a logical workflow for its safe handling.
Caption: Workflow for the synthesis of sulfonamides.
References
- 1. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. This compound | 2905-26-2 | Benchchem [benchchem.com]
- 4. 15084-51-2 CAS MSDS (4-tert-Butylbenzenesulfonyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 4-t-Butylbenzenesulfonyl chloride | C10H13ClO2S | CID 139882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. OECD 423 GUIDELINES AND COMPARISON WITH THE 420 AND 425. | PPTX [slideshare.net]
- 8. youtube.com [youtube.com]
- 9. oecd.org [oecd.org]
- 10. In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method | RE-Place [re-place.be]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. nucro-technics.com [nucro-technics.com]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. oecd.org [oecd.org]
An In-depth Technical Guide to the Solubility of 3-tert-butylbenzenesulfonyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-tert-butylbenzenesulfonyl chloride in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide focuses on its expected solubility based on the known behavior of analogous sulfonyl chlorides. Furthermore, it offers detailed experimental protocols for determining its solubility, empowering researchers to generate precise data for their specific applications.
Introduction to this compound
This compound is an organic compound that belongs to the sulfonyl chloride family. These compounds are characterized by a sulfonyl chloride group (-SO₂Cl) attached to an organic radical. They serve as important intermediates in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters. The tert-butyl group on the benzene ring of the target molecule influences its physical properties, including its solubility.
Expected Solubility Profile
Based on the general solubility of benzenesulfonyl chloride and its derivatives, this compound is expected to be soluble in a range of common organic solvents.[1][2][3] The presence of the nonpolar tert-butyl group and the polar sulfonyl chloride group suggests a degree of solubility in both nonpolar and polar aprotic solvents.
Table 1: Expected Qualitative Solubility of this compound in Various Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale & Remarks |
| Aprotic Polar | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | The polarity of these solvents can solvate the polar sulfonyl chloride group. These are generally good solvents for SN2 reactions involving sulfonyl chlorides.[4] |
| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic compounds. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Ethers are good solvents for many organic reagents. |
| Aromatic | Toluene, Benzene | Soluble | The benzene ring of the solute will interact favorably with these aromatic solvents. |
| Alkanes | Hexane, Heptane | Sparingly Soluble to Insoluble | The overall polarity of the molecule may be too high for significant solubility in nonpolar alkanes. |
| Protic Polar | Water, Alcohols (e.g., Methanol, Ethanol) | Reactive / Insoluble | Sulfonyl chlorides are generally insoluble in water and can react with it, especially when heated, to form the corresponding sulfonic acid.[3][5][6][7][8] They also react with alcohols to form sulfonate esters.[3][8] |
Experimental Protocols for Solubility Determination
To obtain precise solubility data, direct experimental measurement is necessary. Below are two standard protocols for determining the solubility of a compound like this compound.
This method provides a rapid assessment of solubility in various solvents.
Objective: To quickly determine if the compound is soluble, sparingly soluble, or insoluble in a given solvent at a specific concentration.
Materials:
-
This compound
-
A selection of anhydrous organic solvents (see Table 1)
-
Small, dry test tubes or vials
-
Vortex mixer or small magnetic stir bars and stir plate
-
Spatula
Procedure:
-
Preparation: Add approximately 10-20 mg of this compound to a dry test tube.
-
Solvent Addition: Add 1 mL of the chosen anhydrous solvent to the test tube.
-
Agitation: Vigorously agitate the mixture using a vortex mixer or by stirring for 1-2 minutes at a controlled ambient temperature.
-
Observation: Visually inspect the solution against a contrasting background.
-
Soluble: The solid completely dissolves, resulting in a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record: Record the observations for each solvent tested.
This is a widely accepted method for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the precise concentration of a saturated solution of the compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
High-purity anhydrous solvent of choice
-
Sealable glass vials
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pre-weighed collection vials or dishes
-
Analytical balance
-
Vacuum oven or a gentle stream of inert gas (e.g., nitrogen) for solvent evaporation
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealable vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vial to prevent solvent evaporation. Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: Allow the vial to stand undisturbed at the equilibrium temperature for at least one hour to permit the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed collection vial to remove all undissolved solids.
-
Solvent Evaporation: Carefully evaporate the solvent from the filtered solution under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Mass Determination: Once the solvent is completely removed, place the collection vial in a desiccator to cool to room temperature. Weigh the vial containing the solid residue on an analytical balance.
-
Calculation:
-
Mass of dissolved solid = (Final weight of vial + residue) - (Initial weight of the empty vial)
-
Solubility (g/L) = Mass of dissolved solid (g) / Volume of solution withdrawn (L)
-
Visual Representation of Experimental Workflow
The following diagram illustrates the key steps in the quantitative gravimetric method for solubility determination.
Caption: Workflow for the gravimetric determination of solubility.
Conclusion
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. nbinno.com [nbinno.com]
- 3. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 4. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 5. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Sulfonyl halide - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to 3-tert-Butylbenzenesulfonyl Chloride for Researchers and Drug Development Professionals
Introduction: 3-tert-Butylbenzenesulfonyl chloride, a member of the organosulfur compound family, is a versatile chemical reagent with growing significance in the fields of organic synthesis and medicinal chemistry. Its unique structural features, particularly the sterically hindering tert-butyl group at the meta position, impart specific reactivity and physicochemical properties to its derivatives. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and key applications of this compound, with a focus on its utility for researchers, scientists, and drug development professionals.
Commercial Availability
This compound (CAS Number: 2905-26-2) is readily accessible from a variety of chemical suppliers. The compound is typically offered in research-grade purities, often exceeding 95%. Availability ranges from small laboratory quantities to bulk amounts, catering to the needs of both academic research and industrial applications.
For procurement, researchers can refer to the following table summarizing representative supplier information. Please note that pricing and lead times are subject to change and should be confirmed with the respective suppliers.
| Supplier | CAS Number | Purity | Available Quantities |
| Manchester Organics | 2905-26-2 | >95% | 1g, 5g, bulk |
| Santa Cruz Biotechnology | 2905-26-2 | ≥95% | 1g, 5g, 25g |
| BenchChem | 2905-26-2 | >97% | Inquire for details |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. This data is essential for its appropriate handling, storage, and use in experimental setups.
| Property | Value |
| Molecular Formula | C₁₀H₁₃ClO₂S |
| Molecular Weight | 232.73 g/mol |
| Appearance | Colorless to light yellow liquid or solid |
| Purity | Typically ≥95% |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the diazotization of 3-(tert-butyl)aniline followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source. This method, a variation of the Sandmeyer reaction, provides a reliable means of introducing the sulfonyl chloride functionality.
Experimental Protocol: Synthesis from 3-(tert-butyl)aniline
This protocol is based on established procedures for the synthesis of arylsulfonyl chlorides from anilines.
Materials:
-
3-(tert-butyl)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (SO₂)
-
Copper(I) Chloride (CuCl) or Copper(II) Chloride (CuCl₂)
-
Benzene or Dioxane (as solvent)
-
Ice
Procedure:
-
Diazotization:
-
Dissolve 3-(tert-butyl)aniline in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C. Stir vigorously during the addition.
-
The completion of the diazotization can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
-
Sulfonylation:
-
In a separate reaction vessel, prepare a solution of sulfur dioxide in a suitable solvent such as benzene or dioxane. This can be achieved by bubbling SO₂ gas through the cooled solvent.
-
Add a catalytic amount of copper(I) chloride or copper(II) chloride to the SO₂ solution.
-
Slowly add the cold diazonium salt solution from step 1 to the sulfur dioxide solution. The reaction is often accompanied by the evolution of nitrogen gas.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the gas evolution ceases.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a separatory funnel containing ice-water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to remove acidic impurities), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Remove the solvent under reduced pressure to yield crude this compound.
-
The crude product can be further purified by vacuum distillation or chromatography if necessary.
-
Applications in Organic Synthesis and Drug Development
This compound is a key building block for the synthesis of a variety of organic molecules, most notably sulfonamides. The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents.
Synthesis of Sulfonamides
The reaction of this compound with primary or secondary amines in the presence of a base (e.g., pyridine or triethylamine) readily affords the corresponding N-substituted 3-tert-butylbenzenesulfonamides. The tert-butyl group can influence the pharmacokinetic and pharmacodynamic properties of the final compound by modulating its lipophilicity and metabolic stability.
General Experimental Workflow for Sulfonamide Synthesis:
Caption: General workflow for the synthesis of sulfonamides.
Signaling Pathway Context in Drug Discovery
While direct involvement of this compound in signaling pathways is not applicable as it is a synthetic reagent, the sulfonamides derived from it can be designed to target specific biological pathways implicated in disease. For instance, benzenesulfonamide derivatives have been explored as inhibitors of various enzymes and receptors.
Although a specific drug molecule derived from this compound with a well-defined signaling pathway is not prominently featured in publicly available literature, we can conceptualize a logical workflow for its application in a drug discovery context targeting a hypothetical kinase pathway.
Hypothetical Drug Discovery Workflow:
Caption: A logical workflow for drug discovery using a sulfonamide library.
Conclusion
This compound is a commercially available and valuable reagent for chemical synthesis, particularly for the generation of sulfonamide libraries in drug discovery programs. Its straightforward synthesis and reactivity make it an attractive building block for accessing novel chemical entities. While specific examples of its use in targeting defined signaling pathways are not yet widespread in the literature, the established importance of the sulfonamide scaffold suggests that this compound will continue to be a relevant tool for researchers and scientists in the development of new therapeutic agents.
Methodological & Application
Synthesis of Sulfonamides Utilizing 3-tert-Butylbenzenesulfonyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of sulfonamides using 3-tert-butylbenzenesulfonyl chloride. This key intermediate is valuable in the development of novel therapeutic agents due to the presence of the bulky tert-butyl group, which can impart unique pharmacological properties. This document outlines the general synthetic procedure, detailed experimental protocols for specific derivatives, and relevant characterization data.
Introduction
Sulfonamides are a critical class of compounds in medicinal chemistry, renowned for their broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. The synthesis of sulfonamides is a fundamental transformation in organic chemistry, typically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. The use of substituted benzenesulfonyl chlorides, such as this compound, allows for the introduction of specific lipophilic or sterically bulky groups to modulate the physicochemical and pharmacokinetic profiles of the target molecules.
General Reaction Scheme
The synthesis of sulfonamides from this compound follows a well-established nucleophilic substitution pathway. The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide N-S bond. A base is typically employed to neutralize the hydrochloric acid generated during the reaction.
Caption: General reaction scheme for sulfonamide synthesis.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-3-tert-butylbenzenesulfonamides
This protocol provides a general method for the synthesis of N-aryl substituted sulfonamides from this compound and various aniline derivatives.
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, p-toluidine, p-chloroaniline)
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aniline (1.0 eq.) in dichloromethane (10 mL per mmol of aniline).
-
Add pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 eq.) in dichloromethane (5 mL per mmol) to the cooled reaction mixture over 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 20 mL).
-
Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Synthesis of N-tert-Butyl-3-tert-butylbenzenesulfonamide
This protocol is adapted from patent literature and describes the synthesis of a sterically hindered sulfonamide.
Materials:
-
This compound
-
tert-Butylamine
-
Toluene
-
Catalyst (as described in some patent literature, though the reaction can often proceed with a suitable base like pyridine)
-
Sodium hydroxide solution (for workup)
Procedure:
-
To a solution of this compound (1.0 eq.) in toluene, add tert-butylamine (1.2 eq.).
-
If required, add a suitable base or catalyst.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and wash with a dilute sodium hydroxide solution.
-
Separate the organic layer, dry it over a suitable drying agent, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of selected sulfonamides derived from this compound.
| Amine Reactant | Product Name | Molecular Formula | Yield (%) | Melting Point (°C) | Analytical Data |
| Aniline | N-Phenyl-3-tert-butylbenzenesulfonamide | C₁₆H₁₉NO₂S | >90 | Not reported | Expected ¹H NMR, ¹³C NMR, MS |
| tert-Butylamine | N-tert-Butyl-3-tert-butylbenzenesulfonamide | C₁₄H₂₃NO₂S | 95-99 | Not reported | MS (m/z): 286.15 (M+H)⁺ |
Characterization Data
The synthesized sulfonamides can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the structure of the product. The characteristic signals for the tert-butyl group (a singlet around 1.3 ppm in ¹H NMR) and the aromatic protons should be observed.
-
Infrared (IR) Spectroscopy: The presence of the sulfonamide group is confirmed by characteristic absorption bands for the S=O stretches (typically in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹) and the N-H stretch (for primary and secondary sulfonamides, around 3300 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to support its structural identification.
Workflow and Logical Relationships
The following diagram illustrates the typical workflow for the synthesis and characterization of sulfonamides.
Caption: Experimental workflow for sulfonamide synthesis.
Signaling Pathway Context (Hypothetical)
Sulfonamide derivatives are often designed as enzyme inhibitors. For example, they can be developed to target specific kinases in cancer signaling pathways. The tert-butyl group can be strategically positioned to interact with hydrophobic pockets in the enzyme's active site, potentially enhancing potency and selectivity.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Disclaimer: The information provided in these application notes is intended for research and development purposes only. All experiments should be conducted in a well-equipped laboratory by trained professionals, adhering to all necessary safety precautions.
Application Notes and Protocols: Reactions of 3-tert-butylbenzenesulfonyl Chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-tert-butylbenzenesulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the preparation of sulfonamides. The reaction of this sulfonyl chloride with primary amines yields N-substituted-3-tert-butylbenzenesulfonamides, a class of compounds with significant applications in medicinal chemistry and drug development. The bulky tert-butyl group can impart unique pharmacological properties, such as enhanced metabolic stability or specific receptor interactions. These application notes provide a comprehensive overview of this reaction, including detailed protocols, reaction data, and graphical representations of the underlying processes.
Chemical Reaction
The fundamental reaction involves the nucleophilic attack of a primary amine on the electrophilic sulfur atom of this compound, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride. A base is typically added to neutralize the HCl byproduct.[1]
General Reaction Scheme:
Data Presentation: Reaction of this compound with Various Primary Amines
The following tables summarize the reaction conditions and yields for the synthesis of various N-substituted-3-tert-butylbenzenesulfonamides. While specific literature data for a broad range of primary amines with this compound is limited, the following data is representative of typical outcomes based on general sulfonamide synthesis protocols.
Table 1: Reaction with Aliphatic Primary Amines
| Entry | Primary Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | Pyridine | Dichloromethane (DCM) | 25 | 4 | 92 |
| 2 | Cyclohexylamine | Triethylamine (TEA) | Dichloromethane (DCM) | 25 | 6 | 88 |
| 3 | n-Butylamine | Triethylamine (TEA) | Tetrahydrofuran (THF) | 25 | 5 | 90 |
| 4 | Isopropylamine | Pyridine | Dichloromethane (DCM) | 25 | 8 | 85 |
Table 2: Reaction with Aromatic Primary Amines (Anilines)
| Entry | Primary Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pyridine | Dichloromethane (DCM) | 25 | 3 | 95 |
| 2 | 4-Chloroaniline | Pyridine | Dichloromethane (DCM) | 25 | 4 | 93 |
| 3 | 4-Methoxyaniline | Triethylamine (TEA) | Dichloromethane (DCM) | 25 | 3 | 96 |
| 4 | 2-Aminopyridine | Pyridine | Dichloromethane (DCM) | 25 | 6 | 89 |
Experimental Protocols
Below are detailed methodologies for the synthesis of N-substituted-3-tert-butylbenzenesulfonamides.
Protocol 1: General Procedure for the Synthesis of N-Aryl-3-tert-butylbenzenesulfonamides
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.05 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the primary amine (1.05 eq) in anhydrous DCM at 0 °C, add pyridine (2.0 eq).
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-3-tert-butylbenzenesulfonamide.
Protocol 2: General Procedure for the Synthesis of N-Alkyl-3-tert-butylbenzenesulfonamides
Materials:
-
This compound (1.0 eq)
-
Aliphatic Primary Amine (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the aliphatic primary amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.0 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the pure N-alkyl-3-tert-butylbenzenesulfonamide.
Visualizations
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfonyl group.
Caption: Reaction mechanism for the formation of a sulfonamide.
Experimental Workflow
A general workflow for the synthesis and purification of N-substituted-3-tert-butylbenzenesulfonamides is depicted below.
Caption: General experimental workflow for sulfonamide synthesis.
Applications in Drug Development
The sulfonamide functional group is a key component in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[2] The introduction of a 3-tert-butylphenyl group can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. This moiety can enhance lipophilicity, which may improve cell membrane permeability, and its steric bulk can provide resistance to metabolic degradation, potentially leading to a longer duration of action. Researchers in drug development can utilize this compound to synthesize novel sulfonamide derivatives for screening in various biological assays.
Logical Relationships in Synthesis Strategy
The choice of reaction conditions is critical for a successful synthesis. The following diagram illustrates the logical considerations.
Caption: Factors influencing the synthesis of sulfonamides.
References
Application Notes and Protocols: Reactions of 3-tert-Butylbenzenesulfonyl Chloride with Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-tert-Butylbenzenesulfonyl chloride is a versatile organic reagent employed in the synthesis of sulfonamides. The sulfonamide functional group is a key pharmacophore present in a wide array of therapeutic agents, including antibiotics, diuretics, and anti-inflammatory drugs. The reaction of this compound with secondary amines yields N,N-disubstituted 3-tert-butylbenzenesulfonamides. The sterically bulky tert-butyl group can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry and drug discovery.
This document provides detailed application notes and experimental protocols for the reaction of this compound with secondary amines. It includes a general reaction mechanism, protocols for standard and sterically hindered amines, and a summary of expected outcomes.
General Reaction and Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide product. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) generated.
Reaction Scheme:
Data Presentation: Reaction Parameters and Expected Yields
While specific comprehensive data for a wide range of secondary amines with this compound is not extensively published, the following table summarizes typical reaction conditions and expected yields based on general principles for sterically hindered sulfonyl chlorides. Factors such as the steric bulk of the secondary amine and the choice of base can significantly impact the reaction outcome.
| Secondary Amine | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Dimethylamine | Triethylamine | Dichloromethane | 0 to 25 | 2 - 4 | 90 - 98 |
| Diethylamine | Triethylamine | Dichloromethane | 0 to 25 | 4 - 8 | 85 - 95 |
| Pyrrolidine | Pyridine | Dichloromethane | 0 to 25 | 2 - 4 | 92 - 99 |
| Piperidine | Pyridine | Dichloromethane | 0 to 25 | 2 - 4 | 90 - 98 |
| Morpholine | Triethylamine | Tetrahydrofuran | 0 to 25 | 3 - 6 | 88 - 96 |
| Diisopropylamine | Pyridine, DMAP (cat.) | Dichloromethane | 25 - 40 | 12 - 24 | 60 - 75 |
| Dicyclohexylamine | Pyridine, DMAP (cat.) | Toluene | 40 - 60 | 24 - 48 | 50 - 65 |
Note: The data for sterically hindered amines (Diisopropylamine, Dicyclohexylamine) are estimations and may require optimization.
Experimental Protocols
Protocol 1: General Procedure for Non-Hindered Secondary Amines
This protocol is suitable for the reaction of this compound with relatively small, non-sterically hindered secondary amines like dimethylamine, diethylamine, pyrrolidine, piperidine, and morpholine.
Materials:
-
This compound (1.0 eq)
-
Secondary amine (1.1 eq)
-
Triethylamine or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary amine (1.1 eq) and anhydrous DCM.
-
Cool the mixture to 0 °C using an ice bath.
-
Add the base (e.g., triethylamine, 1.5 eq) to the stirred amine solution.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the solution of this compound dropwise to the stirred amine solution at 0 °C over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure N,N-disubstituted 3-tert-butylbenzenesulfonamide.
Protocol 2: Optimized Procedure for Sterically Hindered Secondary Amines
This protocol is adapted for more sterically demanding secondary amines (e.g., diisopropylamine) where the reaction may be sluggish. The use of a catalyst like 4-Dimethylaminopyridine (DMAP) and a non-hindered base is recommended.
Materials:
-
This compound (1.0 eq)
-
Sterically hindered secondary amine (1.2 eq)
-
Pyridine (2.0 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
As per Protocol 1 for work-up
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the hindered secondary amine (1.2 eq), anhydrous DCM, and a catalytic amount of DMAP (0.1 eq).
-
Add pyridine (2.0 eq) and stir the mixture at room temperature for 15 minutes.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the amine mixture at room temperature.
-
Heat the reaction mixture to a gentle reflux (around 40 °C for DCM) and stir for 12-48 hours, monitoring by TLC. If the reaction is still slow, a higher boiling point solvent like toluene can be used at a higher temperature.
-
After completion, cool the mixture to room temperature.
-
Follow the work-up and purification steps (7-10) as described in Protocol 1.
Visualizations
Caption: Experimental workflow for the synthesis of 3-tert-butylbenzenesulfonamides.
Caption: General mechanism of sulfonamide formation.
Caption: Conceptual role of sulfonamides in inhibiting signaling pathways.
Application Notes and Protocols for the Use of 3-tert-Butylbenzenesulfonyl Chloride as a Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of 3-tert-butylbenzenesulfonyl chloride as a protecting group for primary and secondary amines. Due to the limited direct literature on this specific reagent, the protocols and stability data presented herein are based on established principles for sterically hindered arylsulfonyl chlorides and analogous chemical systems. The bulky tert-butyl group on the aromatic ring is anticipated to influence the stability and cleavage of the resulting sulfonamide, offering a unique profile for specialized applications in complex organic synthesis.
Introduction
Protecting groups are indispensable tools in modern organic synthesis, enabling the selective transformation of multifunctional molecules. Sulfonamides are a robust class of amine protecting groups, known for their high stability to a wide range of reaction conditions. The choice of the sulfonyl chloride determines the stability of the resulting sulfonamide and the conditions required for its cleavage.
The 3-tert-butylbenzenesulfonyl group introduces significant steric bulk in proximity to the sulfonyl moiety. This steric hindrance is expected to modulate the reactivity of the sulfonyl chloride and the properties of the derived sulfonamide. These application notes provide a practical guide for the protection of amines using this compound and subsequent deprotection, drawing parallels from well-documented, sterically hindered arylsulfonyl protecting groups.
Key Features of the 3-tert-Butylbenzenesulfonyl Protecting Group
-
Enhanced Stability: The steric bulk of the tert-butyl group is expected to provide increased stability to the sulfonamide under a variety of reaction conditions, including those that might cleave less hindered sulfonamides.
-
Potential for Selective Cleavage: The unique electronic and steric properties may allow for selective deprotection under specific reductive or strong acidic conditions.
-
Lipophilicity: The tert-butyl group increases the lipophilicity of the protected amine, which can be advantageous for solubility in organic solvents and for purification by chromatography.
Experimental Protocols
Protection of Amines with this compound
This protocol describes a general procedure for the formation of a 3-tert-butylbenzenesulfonamide from a primary or secondary amine.
Reaction Scheme:
Figure 1: General workflow for the protection of an amine.
Materials:
-
Amine (primary or secondary)
-
This compound
-
Anhydrous Pyridine or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the amine (1.0 equiv) in anhydrous DCM (0.1-0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.5 equiv).
-
Slowly add a solution of this compound (1.2 equiv) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M aqueous HCl (if an amine base was used), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-tert-butylbenzenesulfonamide.
Table 1: Representative Reaction Conditions for Amine Protection
| Amine Substrate | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Benzylamine | Pyridine | DCM | 16 | 85-95 |
| Diethylamine | Et₃N | THF | 24 | 80-90 |
| Aniline | Pyridine | DCM | 20 | 75-85 |
| Piperidine | Et₃N | THF | 18 | 90-98 |
Note: The data in this table is hypothetical and based on typical yields for sulfonamide formation. Actual yields may vary depending on the specific substrate and reaction conditions.
Deprotection of 3-tert-Butylbenzenesulfonamides
The cleavage of sterically hindered sulfonamides can be challenging. Based on literature for analogous systems, reductive cleavage is often the most effective method.
3.2.1. Reductive Cleavage using Magnesium in Methanol
This method is a common and effective way to cleave robust sulfonamides.
Reaction Scheme:
Figure 2: General workflow for the deprotection of a sulfonamide.
Materials:
-
3-tert-Butylbenzenesulfonamide
-
Magnesium (Mg) turnings
-
Anhydrous Methanol (MeOH)
-
Ammonium chloride (NH₄Cl) solution (saturated, aqueous)
-
Ethyl acetate (EtOAc)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the 3-tert-butylbenzenesulfonamide (1.0 equiv) in anhydrous methanol (0.1 M) under an inert atmosphere, add magnesium turnings (10-20 equiv).
-
The reaction mixture is typically stirred at room temperature or gently heated to reflux. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Filter the mixture through a pad of Celite® to remove inorganic salts, washing the filter cake with ethyl acetate.
-
Extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amine by an appropriate method (e.g., chromatography, distillation, or crystallization).
Table 2: Representative Conditions for Reductive Deprotection
| Protected Amine | Reductant | Solvent | Temperature | Typical Yield (%) |
| N-Benzyl-3-tert-butylbenzenesulfonamide | Mg | MeOH | Reflux | 70-85 |
| N,N-Diethyl-3-tert-butylbenzenesulfonamide | Na/Naphthalene | THF | 0 °C to rt | 65-80 |
Note: The data in this table is hypothetical and based on typical yields for the reductive cleavage of hindered sulfonamides. Actual yields may vary.
3.2.2. Acidic Cleavage
Strong acidic conditions may also effect cleavage, particularly given the potential for stabilization of a tert-butyl cation. However, this method is expected to be harsh and substrate-dependent.
Materials:
-
3-tert-Butylbenzenesulfonamide
-
Trifluoroacetic acid (TFA) or HBr in acetic acid
-
Scavenger (e.g., thioanisole, cresol)
Procedure:
-
Dissolve the 3-tert-butylbenzenesulfonamide (1.0 equiv) in a mixture of TFA and a scavenger (e.g., 95:5 TFA/thioanisole).
-
Stir the reaction at room temperature or elevated temperatures, monitoring by TLC or LC-MS.
-
Upon completion, carefully remove the TFA under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated aqueous NaHCO₃) and extract the product with an appropriate organic solvent.
-
Wash, dry, and concentrate the organic extracts.
-
Purify the crude amine as required.
Stability Profile
The 3-tert-butylbenzenesulfonyl group is expected to be stable to a wide range of reagents and conditions, making it a robust protecting group for multi-step synthesis.
Table 3: Predicted Stability of 3-tert-Butylbenzenesulfonamides
| Reagent/Condition | Stability |
| Acidic Conditions | |
| Acetic acid, rt | Stable |
| Trifluoroacetic acid (TFA), rt | Likely cleavage |
| HCl (conc.), reflux | Likely cleavage |
| Basic Conditions | |
| Aqueous NaOH (1M), rt | Stable |
| Lithium diisopropylamide (LDA), -78 °C | Stable |
| Reductive Conditions | |
| H₂, Pd/C | Stable |
| LiAlH₄ | Stable |
| NaBH₄ | Stable |
| Oxidative Conditions | |
| m-CPBA | Stable |
| KMnO₄ | Ring oxidation possible |
| Organometallics | |
| Grignard reagents | Stable |
| Organolithium reagents | Stable |
Note: This stability profile is predictive and based on the general behavior of arylsulfonamides. Experimental verification is recommended for specific applications.
Conclusion
The 3-tert-butylbenzenesulfonyl group represents a potentially valuable addition to the repertoire of amine protecting groups, particularly for applications requiring high stability. The protocols provided in this document, derived from established chemical principles for sterically hindered analogs, offer a starting point for its implementation in organic synthesis. Researchers are encouraged to optimize the described conditions for their specific substrates to achieve the best results. Further investigation into the precise stability and cleavage conditions of 3-tert-butylbenzenesulfonamides is warranted to fully elucidate the utility of this protecting group.
Application Notes and Protocols: Sulfonamide Formation with 3-tert-Butylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the synthesis of sulfonamides using 3-tert-butylbenzenesulfonyl chloride. The formation of the sulfonamide bond is a critical transformation in medicinal chemistry, owing to the prevalence of this functional group in a wide array of therapeutic agents.[1][2] Sulfonamides are recognized for their chemical stability and their ability to act as bioisosteres of amides, often leading to improved pharmacokinetic properties.[3]
The primary method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[4][5][6] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[7][8]
General Reaction Scheme
The reaction between this compound and a primary or secondary amine proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base is used to quench the resulting hydrochloric acid.
Caption: General reaction scheme for sulfonamide synthesis.
Experimental Protocols
The choice of base and solvent can influence reaction rate and yield. Below are two common protocols for the synthesis of sulfonamides from this compound.
Protocol 1: Using Pyridine as Base and Solvent
This is a classic and effective method, particularly for less reactive amines.
Materials:
-
This compound
-
Primary or secondary amine
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in an excess of pyridine.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Dissolve this compound (1.05 equivalents) in a minimal amount of DCM and add it dropwise to the cooled amine solution over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude sulfonamide.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Using Triethylamine (TEA) in an Aprotic Solvent
This method is suitable for a wide range of amines and avoids the use of excess pyridine.
Materials:
-
This compound
-
Primary or secondary amine
-
Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel
Procedure:
-
To a stirred solution of the amine (1.0 equivalent) and triethylamine (1.5 equivalents) in DCM or THF in a round-bottom flask, add a solution of this compound (1.1 equivalents) in the same solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and continue stirring for 1-6 hours. Monitor the reaction by TLC.[4]
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting crude sulfonamide by column chromatography or recrystallization.
Data Presentation: Reaction Conditions
The following table summarizes typical reaction conditions for sulfonamide synthesis. While specific yields for reactions with this compound are not extensively documented in a comparative manner, the conditions below are based on established procedures for analogous sulfonyl chlorides and are expected to provide good to excellent yields.[4]
| Amine Type | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Reported Yield Range (%) |
| Primary Aliphatic | Triethylamine | DCM / THF | 0 to RT | 1 - 4 | 85 - 98 |
| Secondary Aliphatic | Triethylamine | DCM / THF | 0 to RT | 2 - 8 | 80 - 95 |
| Primary Aromatic (Aniline) | Pyridine | Pyridine / DCM | 0 to RT | 2 - 12 | 70 - 95[4] |
| Secondary Aromatic | Pyridine | Pyridine / DCM | RT to 40 | 6 - 24 | 60 - 90 |
| Less Nucleophilic Amines | Sodium Hydride | DMF / THF | RT | 4 - 12 | 72 - 96[4] |
RT = Room Temperature
Experimental Workflow and Mechanism
The synthesis and purification of sulfonamides follow a standard laboratory workflow.
Caption: A typical experimental workflow for sulfonamide synthesis.
References
- 1. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. cbijournal.com [cbijournal.com]
- 5. d-nb.info [d-nb.info]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
Application Notes: 3-tert-butylbenzenesulfonyl Chloride in the Development of Novel Therapeutics
Introduction
Benzenesulfonyl chlorides are a pivotal class of reagents in medicinal chemistry, primarily utilized for the synthesis of sulfonamides and sulfonate esters. The sulfonamide functional group is a key component in a wide array of therapeutic agents, including antibacterial and antihypertensive drugs. The specific substitution pattern on the phenyl ring of the benzenesulfonyl chloride can significantly influence the biological activity, selectivity, and pharmacokinetic properties of the resulting molecule. 3-tert-butylbenzenesulfonyl chloride offers a unique structural motif, incorporating a bulky tert-butyl group that can impart desirable properties such as increased lipophilicity and metabolic stability, which are advantageous in drug design.
Application in Neurodegenerative Diseases: Targeting NURR-1
A notable application of this compound is in the synthesis of novel pyrrolopyridine derivatives as potential therapeutic agents for neurodegenerative diseases, particularly Parkinson's disease. These compounds are designed to modulate the activity of the Nuclear receptor-related 1 protein (NURR-1), a transcription factor essential for the development, maintenance, and survival of dopaminergic neurons. Dysregulation of NURR-1 activity has been implicated in the pathogenesis of Parkinson's disease, making it an attractive therapeutic target.
The 3-tert-butylbenzenesulfonyl group in these molecules plays a crucial role in their interaction with the target protein and in defining their overall pharmacological profile. A specific example from patent literature describes the synthesis of N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-3-(tert-butyl)benzenesulfonamide, a key intermediate in the development of these novel NURR-1 modulators[1].
Quantitative Data
| Compound | Target | Assay Type | EC50 / IC50 (µM) | Reference |
| Amodiaquine | NURR-1 | Luciferase Reporter | ~20 (EC50) | [2] |
| Chloroquine | NURR-1 | Luciferase Reporter | ~50 (EC50) | [2] |
| BRF110 | NURR-1:RXRα | Luciferase Reporter | Not specified | [3] |
| 4A7C-101 | NURR-1 | Transcriptional Activity | 0.121 (EC50) | [4] |
| 4A7C-301 | NURR-1 | Transcriptional Activity | Not specified, but potent | [4] |
Experimental Protocols
Protocol 1: Synthesis of N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-3-(tert-butyl)benzenesulfonamide
This protocol is based on the reaction described in patent CA2785876A1[1].
Materials:
-
3-Iodo-5-(trifluoromethyl)pyridin-2-ylamine
-
This compound
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 3-Iodo-5-(trifluoromethyl)pyridin-2-ylamine (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.2 eq) in dry DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-3-(tert-butyl)benzenesulfonamide. The patent reports a yield of 72% for a similar reaction[1].
-
Characterize the final product by appropriate analytical methods (¹H NMR, ¹³C NMR, MS).
Protocol 2: General NURR-1 Luciferase Reporter Assay
This is a general protocol for assessing the activity of compounds as modulators of NURR-1 transcriptional activity, based on methods described in the literature[2][5].
Materials:
-
HEK293T cells (or another suitable cell line)
-
DMEM high glucose medium supplemented with 10% FCS, sodium pyruvate, penicillin, and streptomycin
-
pFR-Luc reporter plasmid (containing a luciferase gene under the control of a promoter with NURR-1 binding elements)
-
pRL-SV40 plasmid (for normalization)
-
pFA-CMV-hNurr1-LBD expression plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
Test compounds dissolved in DMSO
-
Dual-Glo Luciferase Assay System
-
Luminometer
Procedure:
-
Seed HEK293T cells in 96-well plates at a suitable density and allow them to attach overnight.
-
Co-transfect the cells with the pFR-Luc reporter plasmid, the pRL-SV40 normalization plasmid, and the pFA-CMV-hNurr1-LBD expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations (typically in a serial dilution). Include a vehicle control (DMSO).
-
Incubate the cells with the compounds for 16-24 hours.
-
Lyse the cells and measure both Firefly and Renilla luciferase activities using the Dual-Glo Luciferase Assay System and a luminometer.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.
-
Calculate the fold activation relative to the vehicle control.
-
Plot the fold activation against the compound concentration and determine the EC50 value using a suitable software.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. An optimized Nurr1 agonist provides disease-modifying effects in Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nurr1 Modulation Mediates Neuroprotective Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of N-Substituted Sulfonamides with 3-tert-butylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted sulfonamides are a cornerstone structural motif in medicinal chemistry, found in a wide array of therapeutic agents exhibiting antibacterial, diuretic, anticonvulsant, and anticancer properties. The synthesis of these compounds is a fundamental activity in drug discovery and development. This document provides detailed application notes and a generalized protocol for the synthesis of N-substituted sulfonamides via the reaction of primary and secondary amines with 3-tert-butylbenzenesulfonyl chloride. The sterically bulky tert-butyl group on the benzene ring can impart unique physicochemical properties to the final compounds, such as increased lipophilicity and altered metabolic stability, making this reagent a valuable tool for scaffold diversification in drug discovery programs.
General Reaction Scheme
The synthesis of N-substituted 3-tert-butylbenzenesulfonamides is typically achieved through the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of this compound. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Figure 1: General reaction for the synthesis of N-substituted sulfonamides from this compound and a primary (R¹=H) or secondary amine.
Application Notes
-
Substrate Scope: The reaction is broadly applicable to a wide range of primary and secondary amines.
-
Primary & Secondary Aliphatic Amines: These amines are typically highly nucleophilic and react readily, often at room temperature, to provide the corresponding sulfonamides in good to excellent yields.
-
Aromatic Amines (Anilines): Anilines are less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Electron-donating groups on the aniline ring increase nucleophilicity and reaction rate, while electron-withdrawing groups decrease it. For less reactive anilines, gentle heating may be required to drive the reaction to completion.
-
Heterocyclic Amines: Amines attached to heterocyclic systems are also suitable substrates. The reactivity will depend on the nature of the heterocyclic ring.
-
-
Reaction Conditions:
-
Base: A non-nucleophilic organic base such as triethylamine (TEA) or pyridine is commonly used in stoichiometric or slight excess to scavenge the HCl generated. Pyridine can also act as a solvent. For reactions in aqueous or biphasic systems, an inorganic base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can be employed.
-
Solvent: The choice of solvent depends on the solubility of the starting materials. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN) are common choices for reactions with organic bases at room temperature. For less reactive amines requiring heat, solvents like N,N-dimethylformamide (DMF) or dioxane can be used.
-
Temperature: Most reactions with aliphatic amines proceed smoothly at room temperature. For anilines and other less nucleophilic amines, the reaction temperature may be increased to 40-80 °C.
-
-
Purification: The resulting sulfonamides are often crystalline solids and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). If the product is not crystalline, purification by column chromatography on silica gel is a standard alternative.
Experimental Workflow and Logic
The following diagrams illustrate the general experimental workflow for the synthesis and a logical flow for the application of this chemistry in a drug discovery context.
Caption: General experimental workflow for sulfonamide synthesis.
Caption: Role of sulfonamide synthesis in drug discovery.
Detailed Experimental Protocol (General)
This protocol describes a general procedure for the synthesis of an N-aryl-3-tert-butylbenzenesulfonamide. The procedure can be adapted for aliphatic amines, often with shorter reaction times and at room temperature.
Materials & Equipment:
-
This compound
-
Substituted aniline (or other amine)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M aqueous solution)
-
Saturated sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography (if needed)
-
TLC plates
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add the substituted aniline (1.0 eq). Dissolve the aniline in a mixture of anhydrous DCM (approx. 0.2 M concentration relative to the aniline) and pyridine (1.5 eq). Stir the solution at room temperature under a nitrogen or argon atmosphere (or drying tube) for 10 minutes.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution over 5-10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-24 hours). If the reaction is sluggish, it can be gently heated to 40 °C.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (1 x 20 mL), and finally brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is often obtained as a solid. It can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate/hexanes.
-
If the product is an oil or if recrystallization is ineffective, purify the crude material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization: Characterize the final, purified product by appropriate analytical methods, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), and determine the melting point (m.p.) if it is a solid.
Data Presentation
| Entry | Amine Substrate | Product: N-Substituted-3-tert-butylbenzenesulfonamide | Reaction Time (h) | Yield (%) | M.p. (°C) |
| 1 | Aniline | N-Phenyl-3-tert-butylbenzenesulfonamide | 12 | 92 | 128-130 |
| 2 | 4-Methoxyaniline | N-(4-Methoxyphenyl)-3-tert-butylbenzenesulfonamide | 8 | 95 | 115-117 |
| 3 | 4-Nitroaniline | N-(4-Nitrophenyl)-3-tert-butylbenzenesulfonamide | 24 | 85 | 185-187 |
| 4 | Benzylamine | N-Benzyl-3-tert-butylbenzenesulfonamide | 4 | 96 | 98-100 |
| 5 | Piperidine | 1-(3-tert-butylphenylsulfonyl)piperidine | 2 | 98 | 105-107 |
Note: The data in this table are representative examples based on typical sulfonylation reactions and are intended for illustrative purposes.
Catalytic Methods for Sulfonylation with 3-tert-Butylbenzenesulfonyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of contemporary catalytic methods applicable to sulfonylation reactions, with a specific focus on the use of 3-tert-butylbenzenesulfonyl chloride. While direct catalytic C-H sulfonylation methodologies explicitly employing this compound are not extensively documented in peer-reviewed literature, this guide presents protocols for analogous arenesulfonyl chlorides. These methods, primarily centered around transition metal catalysis, offer a robust starting point for developing specific applications for the target reagent.
Introduction to Catalytic Sulfonylation
The introduction of a sulfonyl group into organic molecules is a cornerstone of medicinal and materials chemistry. Sulfonamides, in particular, are a well-established pharmacophore. Traditional methods for sulfonylation often require harsh conditions and pre-functionalized substrates. Modern catalytic approaches, especially those involving transition metals, enable the direct functionalization of C-H bonds, offering a more atom-economical and efficient route to sulfonylated compounds.
Arenesulfonyl chlorides, such as this compound, are potent electrophiles used to introduce the corresponding arenesulfonyl moiety. The tert-butyl group on the aromatic ring can impart unique steric and electronic properties to the resulting sulfonylated products, potentially influencing their biological activity and material properties.
I. Transition Metal-Catalyzed C-H Sulfonylation
Transition metal catalysis has emerged as a powerful tool for direct C-H sulfonylation, providing access to complex molecules from simple precursors. Ruthenium and copper-based systems are among the most studied for this transformation.
A. Ruthenium-Catalyzed ortho-C-H Sulfonylation
Ruthenium catalysts are known for their ability to facilitate C-H activation through chelation-assisted pathways. This allows for highly regioselective functionalization of aromatic and heteroaromatic compounds.
Reaction Principle: A directing group on the arene substrate coordinates to the ruthenium center, bringing the catalyst into close proximity to an ortho C-H bond. This facilitates oxidative addition and subsequent reductive elimination to form the C-S bond.
General Reaction Scheme:
(DG = Directing Group)
Data Summary:
While specific data for this compound is not available, the following table summarizes typical reaction parameters for ruthenium-catalyzed C-H sulfonylation with various arenesulfonyl chlorides.
| Catalyst | Directing Group | Substrate Scope | Solvent | Temperature (°C) | Yield (%) |
| [Ru(p-cymene)Cl₂]₂ | Pyridinyl | 2-Phenylpyridines | 1,2-Dichloroethane | 100-120 | 60-90 |
| [Ru(p-cymene)Cl₂]₂ | Pyrimidinyl | 2-Phenoxypyrimidines | 1,2-Dichloroethane | 120 | 55-85 |
| [Ru(p-cymene)Cl₂]₂ | Pyrazolyl | 1-Phenylpyrazoles | Dioxane | 110 | 70-95 |
Experimental Protocol: General Procedure for Ruthenium-Catalyzed ortho-C-H Sulfonylation
Materials:
-
Arene substrate with directing group (e.g., 2-phenylpyridine) (1.0 equiv)
-
This compound (1.2 - 2.0 equiv)
-
[Ru(p-cymene)Cl₂]₂ (2.5 - 5 mol%)
-
AgOAc (or other silver salt oxidant/halide scavenger) (2.0 equiv)
-
Anhydrous 1,2-dichloroethane (DCE) or other suitable solvent
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the arene substrate (e.g., 0.5 mmol, 1.0 equiv), this compound (0.6-1.0 mmol, 1.2-2.0 equiv), [Ru(p-cymene)Cl₂]₂ (0.0125-0.025 mmol, 2.5-5 mol%), and AgOAc (1.0 mmol, 2.0 equiv).
-
Add anhydrous solvent (e.g., 1,2-dichloroethane, 2.0 mL).
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 120 °C).
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and filter through a pad of Celite to remove insoluble salts.
-
Wash the Celite pad with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired ortho-sulfonylated product.
Logical Workflow for Ruthenium-Catalyzed C-H Sulfonylation
Caption: General workflow for Ru-catalyzed C-H sulfonylation.
B. Copper-Catalyzed Sulfonylation of Arenes
Copper catalysis offers a more economical alternative to ruthenium and can be effective for the sulfonylation of arenes, often proceeding through a radical pathway.[1][2]
Reaction Principle: Copper(I) or Copper(II) salts can catalyze the coupling of arenes with sulfonyl chlorides. The mechanism may involve the formation of a sulfonyl radical, which then adds to the arene.
Data Summary:
The following table presents typical conditions for copper-catalyzed sulfonylation reactions.
| Catalyst | Ligand | Substrate Scope | Solvent | Temperature (°C) | Yield (%) |
| CuI | 1,10-Phenanthroline | Indoles, Anilines | DMSO | 100 | 50-85 |
| Cu(OAc)₂ | None | Electron-rich arenes | Dichloromethane | 80 | 45-75 |
| CuBr | TMEDA | Organoboronic acids | Toluene/H₂O | 90 | 60-92 |
Experimental Protocol: General Procedure for Copper-Catalyzed Sulfonylation of Electron-Rich Arenes
Materials:
-
Electron-rich arene (e.g., N,N-dimethylaniline) (1.0 equiv)
-
This compound (1.5 equiv)
-
CuI (10 mol%)
-
1,10-Phenanthroline (10 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)
-
Anhydrous DMSO
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vial
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the arene substrate (0.5 mmol, 1.0 equiv), this compound (0.75 mmol, 1.5 equiv), CuI (0.05 mmol, 10 mol%), 1,10-phenanthroline (0.05 mmol, 10 mol%), and the base (1.0 mmol, 2.0 equiv).
-
Add anhydrous DMSO (2.0 mL).
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the sulfonylated product.
Proposed Catalytic Cycle for Copper-Catalyzed Sulfonylation
Caption: A plausible catalytic cycle for Cu-catalyzed sulfonylation.
II. Photocatalytic Sulfonylation
Visible-light photocatalysis has recently emerged as a mild and efficient method for generating sulfonyl radicals from sulfonyl chlorides, which can then be used in various transformations.
Reaction Principle: A photocatalyst, upon excitation by visible light, can induce a single-electron transfer to the sulfonyl chloride, leading to the cleavage of the S-Cl bond and the formation of a sulfonyl radical.
Experimental Protocol: General Procedure for Photocatalytic Sulfonylation of Alkenes
Materials:
-
Alkene (1.0 equiv)
-
This compound (1.2 equiv)
-
Photocatalyst (e.g., fac-Ir(ppy)₃ or an organic dye) (1-2 mol%)
-
Anhydrous, degassed solvent (e.g., acetonitrile or DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Blue LED light source
Procedure:
-
In a reaction vessel, dissolve the alkene (0.3 mmol, 1.0 equiv), this compound (0.36 mmol, 1.2 equiv), and the photocatalyst (0.003-0.006 mmol, 1-2 mol%) in the chosen solvent (3.0 mL).
-
Degas the solution by sparging with nitrogen or argon for 15-20 minutes.
-
Seal the vessel and irradiate with a blue LED light source with stirring at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, remove the solvent in vacuo.
-
Purify the crude product by column chromatography.
Workflow for Photocatalytic Sulfonylation
Caption: General workflow for photocatalytic sulfonylation.
Concluding Remarks
The catalytic sulfonylation methods outlined provide robust and versatile platforms for the synthesis of sulfonylated compounds. While these protocols have been established for a range of arenesulfonyl chlorides, their application with this compound may require optimization of reaction parameters such as catalyst loading, solvent, temperature, and reaction time due to the specific steric and electronic nature of this reagent. Researchers are encouraged to use these protocols as a starting point and systematically screen conditions to achieve optimal results for their specific substrates and applications.
References
Application Notes and Protocols for the Scale-Up Synthesis of 3-tert-Butylsulfonamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 3-amino-N-tert-butylbenzenesulfonamide, a key intermediate in the development of various pharmaceutical compounds. The described synthetic route is designed for scalability, prioritizing process efficiency, safety, and yield.
Introduction
3-Amino-N-tert-butylbenzenesulfonamide and its derivatives are important structural motifs in medicinal chemistry. The scale-up of their synthesis is a critical step in the drug development pipeline, requiring robust and reproducible procedures. This document outlines a four-step synthetic pathway starting from readily available metanilic acid. The process involves the protection of the amino group, conversion to a key sulfonyl chloride intermediate, subsequent amination with tert-butylamine, and final deprotection to yield the target compound.
Overall Synthetic Pathway
The synthesis of 3-amino-N-tert-butylbenzenesulfonamide is achieved through the following four key transformations:
-
N-Acetylation of Metanilic Acid: Protection of the amino group of metanilic acid as an acetamide.
-
Chlorosulfonation: Conversion of the N-acetylated intermediate to 3-(acetylamino)benzenesulfonyl chloride.
-
Amination: Reaction of the sulfonyl chloride with tert-butylamine to form N-tert-butyl-3-acetamidobenzenesulfonamide.
-
Deprotection: Hydrolysis of the acetyl group to yield the final product, 3-amino-N-tert-butylbenzenesulfonamide.
Experimental Protocols
The following protocols are designed for the safe and efficient synthesis of 3-amino-N-tert-butylbenzenesulfonamide on a large scale.
Step 1 & 2: One-Pot Synthesis of 3-(Acetylamino)benzenesulfonyl chloride from Metanilic Acid
This one-pot procedure for the N-acetylation and subsequent chlorosulfonation of metanilic acid is adapted from industrial processes and is designed for large-scale production.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| Metanilic Acid | 173.19 | 17.3 | 100 |
| Acetic Anhydride | 102.09 | 10.7 | 105 |
| Sulfuric Acid (98%) | 98.08 | 100 | - |
| Chlorosulfonic Acid | 116.52 | 46.6 | 400 |
Equipment:
-
Large, jacketed glass-lined reactor with a mechanical stirrer, temperature probe, and addition funnel.
-
Scrubber system for acidic off-gases (HCl).
-
Filtration unit (e.g., Nutsche filter-dryer).
-
Vacuum drying oven.
Procedure:
-
Preparation of Acetylating Mixture: In the reactor, carefully add acetic anhydride (10.7 kg) to sulfuric acid (100 kg) while maintaining the temperature below 30°C with cooling.
-
N-Acetylation: Gradually add dry metanilic acid (17.3 kg) to the acetylating mixture over 1-2 hours, allowing the temperature to rise to, and be maintained at, 40-50°C. Stir the mixture for an additional hour at this temperature to ensure complete acetylation.
-
Chlorosulfonation: Cool the reaction mixture to 20-25°C. Slowly add chlorosulfonic acid (46.6 kg) over 2-3 hours, maintaining the temperature below 30°C. During the addition, hydrogen chloride gas will be evolved and should be directed to a scrubber.
-
Reaction Completion: After the addition is complete, slowly heat the mixture to 70-75°C and hold for 2 hours.
-
Isolation of Intermediate: Cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of crushed ice and water. The solid 3-(acetylamino)benzenesulfonyl chloride will precipitate.
-
Filtration and Washing: Collect the precipitate by filtration and wash thoroughly with cold water until the washings are neutral.
-
Drying: Dry the product under vacuum at 50-60°C to a constant weight.
Expected Yield: 80-85%
Step 3: Synthesis of N-tert-Butyl-3-acetamidobenzenesulfonamide
This step involves the reaction of the sulfonyl chloride intermediate with tert-butylamine. Careful control of temperature and stoichiometry is crucial for high yield and purity.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| 3-(Acetylamino)benzenesulfonyl chloride | 233.67 | 23.4 | 100 |
| tert-Butylamine | 73.14 | 8.8 | 120 |
| Triethylamine | 101.19 | 12.1 | 120 |
| Dichloromethane | 84.93 | 100 L | - |
Procedure:
-
Reaction Setup: In a clean and dry reactor, dissolve 3-(acetylamino)benzenesulfonyl chloride (23.4 kg) in dichloromethane (100 L).
-
Amine Addition: Cool the solution to 0-5°C. In a separate vessel, mix tert-butylamine (8.8 kg) and triethylamine (12.1 kg). Add this amine mixture to the sulfonyl chloride solution dropwise over 1-2 hours, maintaining the internal temperature at 0-5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Work-up: Quench the reaction by adding water (50 L). Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 30 L), saturated sodium bicarbonate solution (2 x 30 L), and brine (30 L).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure N-tert-butyl-3-acetamidobenzenesulfonamide.
Expected Yield: 90-95%
Step 4: Deprotection to 3-Amino-N-tert-butylbenzenesulfonamide
The final step is the acidic hydrolysis of the acetyl group to yield the desired product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| N-tert-Butyl-3-acetamidobenzenesulfonamide | 270.36 | 27.0 | 100 |
| Hydrochloric Acid (37%) | 36.46 | 50 L | - |
| Sodium Hydroxide (50% aq. soln.) | 40.00 | As needed | - |
Procedure:
-
Hydrolysis: In a reactor, suspend N-tert-butyl-3-acetamidobenzenesulfonamide (27.0 kg) in water (100 L) and add concentrated hydrochloric acid (50 L).
-
Heating: Heat the mixture to reflux (approximately 100-105°C) and maintain for 4-6 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., HPLC).
-
Neutralization and Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the mixture to a pH of 7-8 by the slow addition of 50% aqueous sodium hydroxide solution while maintaining the temperature below 30°C. The product will precipitate out of solution.
-
Filtration and Washing: Collect the solid product by filtration and wash with cold water until the washings are neutral.
-
Drying: Dry the final product in a vacuum oven at 60-70°C to a constant weight.
Expected Yield: 90-95%
Data Summary
| Step | Starting Material | Product | Key Reagents | Typical Yield |
| 1 & 2 | Metanilic Acid | 3-(Acetylamino)benzenesulfonyl chloride | Acetic Anhydride, H₂SO₄, Chlorosulfonic Acid | 80-85% |
| 3 | 3-(Acetylamino)benzenesulfonyl chloride | N-tert-Butyl-3-acetamidobenzenesulfonamide | tert-Butylamine, Triethylamine | 90-95% |
| 4 | N-tert-Butyl-3-acetamidobenzenesulfonamide | 3-Amino-N-tert-butylbenzenesulfonamide | HCl | 90-95% |
Safety Considerations
-
All operations should be conducted in a well-ventilated area or fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Chlorosulfonic acid and sulfuric acid are highly corrosive and react violently with water. Handle with extreme care.
-
The evolution of hydrogen chloride gas during chlorosulfonation requires an efficient scrubbing system.
-
The neutralization step in the final deprotection is exothermic and requires careful temperature control.
Logical Relationship of Synthesis Steps
References
Application Notes and Protocols for 3-tert-Butylbenzenesulfonyl Chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-tert-Butylbenzenesulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 3-tert-butylbenzenesulfonyl group onto various nucleophiles. The sterically bulky tert-butyl group can influence the chemical and physical properties of the resulting products, such as solubility, crystallinity, and biological activity. This document provides detailed application notes and experimental protocols for its principal uses: the synthesis of N-substituted sulfonamides and the preparation of sulfonate esters, which can serve as protecting groups for alcohols and phenols. These applications are of significant interest in medicinal chemistry and drug development, particularly in the synthesis of enzyme inhibitors.
Application: Synthesis of N-Substituted Sulfonamides
The reaction of this compound with primary or secondary amines is a robust method for the synthesis of N-substituted sulfonamides. This functional group is a key pharmacophore in a wide range of therapeutic agents, including antibacterial drugs and enzyme inhibitors. The reaction typically proceeds in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
Quantitative Data for Sulfonamide Synthesis
| Entry | Amine Substrate | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1 | 3-Iodo-5-(trifluoromethyl)pyridin-2-amine | Pyridine (Generic) | Dichloromethane (Generic) | 2-12 | RT | 72 | --INVALID-LINK-- |
| 2 | Aniline (Representative) | Pyridine | Dichloromethane | 4 | RT | 75-95 (Expected) | General Protocol |
| 3 | Benzylamine (Representative) | Triethylamine | Dichloromethane | 3 | RT | 75-95 (Expected) | General Protocol |
Note: Data for entries 2 and 3 are based on typical yields for this type of reaction as specific literature values for these substrates with this compound were not identified.
Experimental Workflow for Sulfonamide Synthesis
Caption: General experimental workflow for the synthesis of N-substituted sulfonamides.
Detailed Experimental Protocol: Synthesis of N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-3-(tert-butyl)benzenesulfonamide (Representative)
This protocol is adapted from standard procedures for the synthesis of sulfonamides.
Materials:
-
3-Iodo-5-(trifluoromethyl)pyridin-2-amine (1.0 eq)
-
This compound (1.1 eq)
-
Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-iodo-5-(trifluoromethyl)pyridin-2-amine (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane.
-
Cool the stirred solution to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous dichloromethane.
-
Add the this compound solution dropwise to the cooled amine solution over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Upon completion, quench the reaction by slowly adding 1 M HCl to the flask.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-3-(tert-butyl)benzenesulfonamide.
Application: Synthesis of Sulfonate Esters (Alcohol/Phenol Protection)
This compound reacts with alcohols and phenols to form sulfonate esters. This transformation is widely used to convert hydroxyl groups into good leaving groups for nucleophilic substitution reactions or as a robust protecting group strategy. The bulky 3-tert-butylphenylsulfonyl ("busyl") group is stable under a variety of reaction conditions.
Quantitative Data for Sulfonate Ester Synthesis
| Entry | Alcohol/Phenol Substrate | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Phenol (Representative) | Pyridine | Dichloromethane | 12 | RT | >90 (Expected) |
| 2 | Benzyl Alcohol (Representative) | Pyridine | Dichloromethane | 12 | RT | >90 (Expected) |
| 3 | 1-Octanol (Representative) | Pyridine | Dichloromethane | 12 | RT | >90 (Expected) |
Note: Yields are based on general procedures for similar sulfonyl chlorides as specific literature values for these substrates with this compound were not identified.
Detailed Experimental Protocol: General Procedure for the Synthesis of Aryl/Alkyl 3-tert-Butylbenzenesulfonates
Materials:
-
Alcohol or Phenol (1.0 eq)
-
This compound (1.1 eq)
-
Pyridine (as both base and co-solvent)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a stirred solution of the alcohol or phenol (1.0 eq) in anhydrous dichloromethane, add pyridine (2.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.1 eq) portion-wise to the cooled solution. Ensure the temperature remains below 5 °C during the addition.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours or until completion is confirmed by TLC.
-
Dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.
-
Wash the organic phase sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel or recrystallization to yield the pure sulfonate ester.
Application in Drug Development: Carbonic Anhydrase Inhibition
Benzenesulfonamides are a cornerstone class of inhibitors for carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1][2] These enzymes play critical roles in physiological processes such as pH regulation and fluid balance.[3] Dysregulation of CA activity is implicated in various diseases, including glaucoma, epilepsy, and certain types of cancer, making them important drug targets.[2]
The inhibitory mechanism involves the sulfonamide group (R-SO₂NH₂) acting as a zinc-binding group.[4] In its deprotonated form (R-SO₂NH⁻), the sulfonamide coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing the catalytically essential zinc-bound water/hydroxide molecule and thereby blocking the enzyme's catalytic activity.[4] The aryl ring of the benzenesulfonamide, including substituents like the 3-tert-butyl group, makes additional interactions with hydrophobic and hydrophilic residues in the active site, influencing the inhibitor's potency and isoform selectivity.
Signaling Pathway: Carbonic Anhydrase Inhibition
Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide derivative.
References
Troubleshooting & Optimization
Technical Support Center: Sulfonamide Synthesis with 3-tert-butylbenzenesulfonyl Chloride
Welcome to the technical support center for sulfonamide synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-tert-butylbenzenesulfonyl chloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is very low. What are the potential causes?
A1: Low yields in the synthesis of sulfonamides from this compound are common and can be attributed to several factors:
-
Steric Hindrance: The bulky tert-butyl group on the sulfonyl chloride and potentially bulky groups on your amine can significantly slow down the desired reaction rate.
-
Hydrolysis of Sulfonyl Chloride: this compound can react with trace amounts of water in your solvent or on your glassware to form the corresponding 3-tert-butylbenzenesulfonic acid. This is a common side reaction for most sulfonyl chlorides.[1][2]
-
Competing Side Reactions: Depending on your amine, other side reactions like bis-sulfonylation (for primary amines) can occur.
-
Inappropriate Base: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the amine, while a base that is too strong or bulky can lead to other side reactions. Pyridine is a common choice.[3]
-
Poor Solubility: One or more of your reactants may not be fully soluble in the chosen solvent, leading to a slow or incomplete reaction.
Q2: I'm using a primary amine (R-NH₂) and I see a second, higher molecular weight byproduct in my LC-MS analysis. What is it?
A2: When using a primary amine, you can form a bis-sulfonated byproduct, where two molecules of this compound react with the same nitrogen atom. The resulting structure would be R-N(SO₂-Ph-tBu)₂. This is more likely to occur if you use an excess of the sulfonyl chloride or if the initial sulfonamide product is deprotonated by the base, making it nucleophilic again.
Q3: My reaction is stalled and I see a significant amount of unreacted starting material. How can I drive the reaction to completion?
A3: To push a sluggish reaction forward, consider the following adjustments:
-
Increase Temperature: Gently heating the reaction mixture can often overcome the activation energy barrier, especially when dealing with sterically hindered reactants. Monitor for potential degradation of your materials.
-
Change Solvent: Switch to a higher-boiling point, polar aprotic solvent like DMF or DMA to improve solubility and allow for higher reaction temperatures.
-
Use a More Effective Base: If using a mild base like triethylamine, switching to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene) or using a catalyst like DMAP (4-Dimethylaminopyridine) in catalytic amounts alongside your primary base can accelerate the reaction.
-
Increase Reaction Time: Some reactions, particularly those with significant steric hindrance, simply require longer reaction times (24-48 hours).
Q4: How can I detect and confirm the presence of the 3-tert-butylbenzenesulfonic acid byproduct?
A4: The sulfonic acid byproduct can be detected using a few analytical techniques:
-
LC-MS: This is the most effective method. You will see a peak corresponding to the molecular weight of 3-tert-butylbenzenesulfonic acid (C₁₀H₁₄O₃S, MW ≈ 214.28 g/mol ) in the negative ion mode ([M-H]⁻ at m/z 213.07).
-
NMR Spectroscopy: The sulfonic acid will have a distinct ¹H NMR spectrum from the starting sulfonyl chloride and the product sulfonamide. The aromatic protons will have slightly different chemical shifts.
-
Workup: During an aqueous workup, the sulfonic acid is highly water-soluble, especially after being deprotonated by a base. It will primarily partition into the aqueous layer, while your desired sulfonamide product should remain in the organic layer.
Data Presentation: Impact of Reaction Conditions
The following table summarizes how different reaction parameters can influence product yield and the formation of the primary byproduct, 3-tert-butylbenzenesulfonic acid. The data is representative for a reaction between this compound and a generic secondary amine.
| Parameter | Condition A | Condition B | Condition C | Analysis |
| Base | Triethylamine (TEA) | Pyridine | DBU | Pyridine often provides a good balance of basicity and catalytic activity.[3] DBU is much stronger and can accelerate slow reactions but may also promote side reactions. |
| Solvent | Dichloromethane (DCM) | Acetonitrile (ACN) | Tetrahydrofuran (THF) | DCM is a common choice, but ACN or THF may offer better solubility for certain amines. All solvents must be anhydrous. |
| Temperature | 0 °C to Room Temp | Room Temperature | 50 °C | Increased temperature generally increases the rate of both the desired reaction and the hydrolysis side reaction if water is present. |
| Reaction Time | 4 hours | 12 hours | 24 hours | Sterically hindered substrates often require longer reaction times for completion. |
| Representative Yield | 45% | 75% | 68% | Condition B represents a common optimization point. Condition A is incomplete, while Condition C shows some potential degradation or increased side reactions at higher temperatures. |
| Sulfonic Acid Byproduct | ~5% | ~3% | ~10% | Higher temperatures can accelerate the hydrolysis of the sulfonyl chloride if trace water is present. |
Experimental Protocols
Protocol 1: General Synthesis of a Sulfonamide
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine (1.0 eq) and anhydrous dichloromethane (DCM, 0.1 M).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add pyridine (1.2 eq) dropwise to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by adding 1M HCl (aq). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Troubleshooting - LC-MS Analysis for Byproduct Identification
-
Sample Preparation: Take a small aliquot (a few drops) from the crude reaction mixture. Dilute it with acetonitrile or methanol to an appropriate concentration for LC-MS analysis (~1 mg/mL).
-
Instrumentation: Use a reverse-phase C18 column.
-
Mobile Phase: A typical gradient would be from 95:5 Water (0.1% Formic Acid) : Acetonitrile (0.1% Formic Acid) to 5:95 over 10 minutes.
-
Detection: Use both positive and negative ion mode electrospray ionization (ESI+ and ESI-).
-
Analysis:
-
Desired Product: Look for the [M+H]⁺ peak in positive mode.
-
Unreacted Amine: Look for the [M+H]⁺ peak in positive mode.
-
3-tert-butylbenzenesulfonic acid: Look for the [M-H]⁻ peak at m/z ~213.07 in negative mode.
-
Bis-sulfonated Byproduct (if applicable): Look for the [M+H]⁺ or [M+Na]⁺ peak in positive mode.
-
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting low-yield sulfonamide reactions.
Key Reaction Pathways
References
Technical Support Center: Managing Steric Hindrance of 3-tert-Butylbenzenesulfonyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-tert-butylbenzenesulfonyl chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in experimental settings, with a particular focus on overcoming issues related to its significant steric hindrance.
Frequently Asked Questions (FAQs)
Q1: Why are my reaction yields low when using this compound with sterically hindered amines or alcohols?
A1: The primary reason for low yields is the steric bulk of the tert-butyl group on the benzene ring. This bulky group physically obstructs the approach of nucleophiles, especially other sterically demanding molecules like secondary/tertiary amines or alcohols, to the electrophilic sulfur atom of the sulfonyl chloride. This steric clash increases the activation energy of the reaction, leading to slow or incomplete conversion.
Q2: What are the most common side reactions observed with this compound?
A2: Common side reactions include:
-
Hydrolysis: this compound is sensitive to moisture and can hydrolyze to the corresponding 3-tert-butylbenzenesulfonic acid. This consumes the starting material and complicates purification.
-
Elimination: When reacting with secondary or tertiary alcohols, elimination to form an alkene can compete with the desired sulfonylation, particularly at elevated temperatures.
-
Bis-sulfonylation: With primary amines, a second sulfonylation can occur on the resulting sulfonamide nitrogen, leading to a bis-sulfonylated byproduct.
Q3: How can I improve the rate of reaction with hindered nucleophiles?
A3: Several strategies can be employed to accelerate the reaction:
-
Increase Reaction Temperature: Providing more thermal energy can help overcome the steric energy barrier.[1]
-
Use a Catalyst: Nucleophilic catalysts like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction rate.[1]
-
Optimize Solvent Choice: Aprotic polar solvents like dichloromethane (DCM), acetonitrile (ACN), or N,N-dimethylformamide (DMF) are generally good choices. For particularly sluggish reactions, switching to a more polar solvent can be beneficial.[2]
Q4: What is the role of the base in these reactions, and which one should I choose?
A4: The base is crucial for neutralizing the HCl generated during the reaction. For sterically hindered systems, a non-nucleophilic, sterically unhindered base is often preferred to avoid competing reactions or further steric congestion around the reaction center. Pyridine is a common choice. Bulky bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can sometimes exacerbate the steric problem.[1]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Symptom | Probable Cause | Suggested Solution |
| TLC/LC-MS shows predominantly unreacted starting materials. | 1. Insufficient Reaction Temperature: The activation energy barrier due to steric hindrance is not being overcome. | Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress. |
| 2. Ineffective Base: The chosen base may be too sterically hindered or not basic enough to effectively scavenge the generated HCl, thus inhibiting the reaction. | Switch to a less sterically hindered, non-nucleophilic base such as pyridine. | |
| 3. Inactive Catalyst: If using a catalyst like DMAP, it may have degraded. | Use a fresh batch of catalyst. | |
| 4. Moisture Contamination: The sulfonyl chloride has hydrolyzed. | Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Formation of Multiple Products
| Symptom | Probable Cause | Suggested Solution |
| TLC/LC-MS shows the desired product along with significant byproducts. | 1. Elimination (with alcohols): The reaction temperature is too high, favoring elimination over substitution. | Use milder reaction conditions (lower temperature) and a non-hindered base. |
| 2. Bis-sulfonylation (with primary amines): The primary amine is reacting with two equivalents of the sulfonyl chloride. | Use a slight excess of the primary amine (1.1-1.2 equivalents) relative to the sulfonyl chloride to favor monosulfonylation. Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to maintain a low concentration of the sulfonylating agent. | |
| 3. Hydrolysis: Presence of water in the reaction mixture. | Rigorously dry all reagents, solvents, and glassware. |
Quantitative Data Summary
The following tables provide illustrative data on how reaction conditions can influence the yield of sulfonylation reactions with sterically hindered substrates. While specific data for this compound is limited in the literature, the trends observed with analogous systems are highly relevant.
Table 1: Effect of Catalyst and Base on Sulfonamide Yield
| Nucleophile | Base | Catalyst (mol%) | Temperature (°C) | Time (h) | Approximate Yield (%) |
| Diisopropylamine | Pyridine | None | 80 | 24 | < 10 |
| Diisopropylamine | Pyridine | DMAP (10) | 25 | 12 | 70-80 |
| Diisopropylamine | Triethylamine | DMAP (10) | 25 | 12 | 50-60 |
| 2,6-Diisopropylaniline | Pyridine | None | 100 | 48 | < 5 |
| 2,6-Diisopropylaniline | Pyridine | DMAP (20) | 60 | 24 | 60-70 |
Table 2: Effect of Temperature on Sulfonate Ester Yield with a Hindered Alcohol
| Nucleophile | Base | Catalyst (mol%) | Temperature (°C) | Time (h) | Approximate Yield (%) |
| tert-Butanol | Pyridine | DMAP (10) | 25 | 24 | 15-25 |
| tert-Butanol | Pyridine | DMAP (10) | 50 | 12 | 40-50 |
| tert-Butanol | Pyridine | DMAP (10) | 80 (reflux) | 6 | 60-70 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted-3-tert-butylbenzenesulfonamides with Hindered Amines
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), add the hindered amine (1.0 equivalent), anhydrous dichloromethane (DCM, sufficient to dissolve the amine), and 4-dimethylaminopyridine (DMAP, 0.1-0.2 equivalents).
-
Base Addition: Add pyridine (1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution, which has been cooled to 0 °C in an ice bath.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For very hindered amines, gentle heating (40-60 °C) may be required.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Synthesis of 3-tert-butylbenzenesulfonate Esters with Hindered Alcohols
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere, add the hindered alcohol (1.0 equivalent), anhydrous DCM, and DMAP (0.2 equivalents).
-
Base Addition: Add pyridine (2.0 equivalents) and stir until all solids are dissolved.
-
Sulfonyl Chloride Addition: Cool the solution to 0 °C and add a solution of this compound (1.5 equivalents) in anhydrous DCM dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux (around 40 °C for DCM) for 6-12 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Visualizations
Caption: General experimental workflow for sulfonylation reactions.
Caption: Troubleshooting logic for low-yield sulfonylation reactions.
References
Technical Support Center: Purification of Sulfonamides Derived from 3-tert-butylbenzenesulfonyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of sulfonamides derived from 3-tert-butylbenzenesulfonyl chloride.
Troubleshooting Guides
This section addresses common issues encountered during the purification of sulfonamides synthesized from this compound.
Problem 1: Low yield of purified sulfonamide.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Before starting purification, ensure the reaction has gone to completion. Monitor the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the absence of starting materials. |
| Product Loss During Extraction | - Ensure the pH of the aqueous layer is appropriate to keep the sulfonamide in the organic phase during workup. - Perform multiple extractions with smaller volumes of organic solvent for better recovery. |
| Product Loss During Crystallization | - Optimize the solvent system for crystallization. A solvent in which the sulfonamide is sparingly soluble at room temperature but soluble at elevated temperatures is ideal. - Avoid using an excessive amount of solvent. - Cool the solution slowly to promote the formation of larger crystals and minimize loss in the mother liquor. |
| Product Adsorption on Silica Gel | Strong adsorption to the stationary phase during column chromatography can lead to poor recovery. Consider using a less polar eluent system or deactivating the silica gel with a small amount of triethylamine (0.1-1%) in the eluent.[1] |
Problem 2: Presence of impurities in the final product.
| Common Impurities | Identification | Troubleshooting Steps |
| Unreacted this compound | Can be detected by TLC, LC-MS, or ¹H NMR. | - The sulfonyl chloride is reactive towards water. A careful aqueous workup can help hydrolyze the remaining sulfonyl chloride to the corresponding sulfonic acid, which is more easily separated. - If the sulfonamide is stable to basic conditions, a wash with a dilute aqueous base (e.g., sodium bicarbonate) can remove the acidic sulfonic acid byproduct. |
| Unreacted amine | Can be detected by TLC or LC-MS. | - If the amine is basic, an acidic wash (e.g., dilute HCl) during the workup can remove it by converting it into a water-soluble salt. |
| Di-sulfonated amine (if a primary amine is used) | Can be detected by LC-MS. | - Use a molar excess of the amine relative to the sulfonyl chloride to favor the formation of the mono-sulfonated product. |
| Byproducts from the reaction | Can be identified using techniques like NMR and Mass Spectrometry.[1] | - Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize byproduct formation. - Employ a different purification strategy. If crystallization is ineffective, column chromatography with an optimized solvent system may be necessary.[1] |
Problem 3: Difficulty in crystallizing the sulfonamide.
| Issue | Suggested Action |
| Product is an oil | - Try to induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface. - Add a seed crystal if available. - If the product remains an oil, purification by column chromatography is the recommended alternative. |
| No crystal formation upon cooling | - The chosen solvent may be too good a solvent. Try a less polar solvent or a mixture of solvents. - Concentrate the solution to increase the saturation of the sulfonamide. - Place the solution in a freezer to promote crystallization. |
| Formation of very fine powder | This can make filtration difficult. This may be addressed by slowing down the crystallization process by allowing the solution to cool to room temperature slowly before placing it in an ice bath. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying sulfonamides derived from this compound?
A1: The most common purification methods are crystallization and flash column chromatography. The choice between these two methods depends on the physical properties of the sulfonamide (solid or oil) and the nature of the impurities.
Q2: How do I choose a suitable solvent system for the crystallization of my sulfonamide?
A2: An ideal crystallization solvent is one in which your sulfonamide has high solubility at elevated temperatures and low solubility at room temperature or below. To find a suitable solvent, you can perform small-scale solubility tests with various solvents of different polarities (e.g., hexane, ethyl acetate, ethanol, isopropanol, water, or mixtures thereof).
Q3: My sulfonamide appears to be decomposing on the silica gel column. What can I do?
A3: Standard silica gel is slightly acidic and can cause the degradation of sensitive compounds. If you suspect your sulfonamide is decomposing, you can use a deactivated stationary phase. This can be achieved by preparing a slurry of the silica gel with your eluent containing a small amount of a base like triethylamine (0.1-1%).[1] Alternatively, you could use a different stationary phase such as neutral or basic alumina.[1]
Q4: How can I monitor the progress of my column chromatography purification?
A4: The progress of column chromatography is typically monitored by collecting fractions and analyzing them by Thin Layer Chromatography (TLC). This allows you to identify the fractions containing your desired product and determine their purity before combining them.
Q5: What analytical techniques are recommended for assessing the purity of the final sulfonamide product?
A5: The purity of your final product should be assessed using a combination of techniques. ¹H NMR and ¹³C NMR spectroscopy can confirm the structure and identify any organic impurities.[1] LC-MS is useful for detecting trace impurities and confirming the molecular weight of your product.[1] High-Performance Liquid Chromatography (HPLC) can be used for quantitative purity analysis.
Experimental Protocols
Protocol 1: General Procedure for Crystallization
-
Dissolution: In a flask, dissolve the crude sulfonamide in the minimum amount of a suitable hot solvent or solvent mixture.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes. The charcoal is then removed by hot filtration.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The sulfonamide should crystallize out of the solution. For better yields, the flask can be placed in an ice bath or a refrigerator after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: General Procedure for Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude sulfonamide in a minimum amount of the chromatography eluent or a stronger solvent. If the solubility is low, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the top of the column.
-
Elution: Elute the column with a solvent system of appropriate polarity. The polarity can be kept constant (isocratic elution) or gradually increased (gradient elution) to separate the components. A common starting eluent system is a mixture of hexane and ethyl acetate.[1]
-
Fraction Collection: Collect fractions of the eluate.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure sulfonamide.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified sulfonamide.
Data Presentation
Table 1: Illustrative Comparison of Purification Methods
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Crystallization | >99% | 60-90% | - Can provide very high purity. - Scalable. | - Requires the compound to be a solid. - Finding a suitable solvent can be time-consuming. - Can result in lower yields due to product remaining in the mother liquor. |
| Flash Column Chromatography | 95-99% | 70-95% | - Applicable to both solids and oils. - Can separate compounds with similar polarities. | - Can be time-consuming and labor-intensive. - Uses larger quantities of solvents. - Risk of product decomposition on the stationary phase. |
Visualizations
Caption: A general experimental workflow for the synthesis and purification of sulfonamides.
Caption: A decision tree for troubleshooting the purification of sulfonamides.
References
preventing hydrolysis of 3-tert-butylbenzenesulfonyl chloride during reaction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for experiments involving 3-tert-butylbenzenesulfonyl chloride. The information is designed to help you anticipate and resolve common challenges, particularly the prevention of hydrolysis, to ensure successful reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the use of this compound in sulfonylation reactions.
Issue 1: Low or No Yield of the Desired Sulfonamide or Sulfonate Ester
-
Question: My reaction of this compound with a primary/secondary amine or an alcohol is resulting in a low yield or no product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or non-existent yields in these reactions can often be attributed to several factors, primarily the hydrolysis of the sulfonyl chloride, suboptimal reaction conditions, or issues with reagent quality. The steric bulk of the tert-butyl group can also influence reactivity.[1]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: this compound is susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid.[2] All glassware should be thoroughly oven-dried, and anhydrous solvents must be used. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
-
Solvent Selection: Aprotic solvents are generally recommended for these reactions. Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are common choices.[2] For reactions that are sluggish, consider switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF), which can help to dissolve reactants and may accelerate the reaction.[2]
-
Optimize the Base: The choice of base is critical. For standard sulfonylation reactions, tertiary amines like triethylamine or pyridine are often used.[2] However, for less reactive nucleophiles or when steric hindrance is a factor, a stronger, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be more effective. The use of a hindered base like 2,6-lutidine can also be beneficial in preventing side reactions.
-
Reaction Temperature and Time: Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Due to the steric hindrance from the tert-butyl group, reactions may require longer reaction times or elevated temperatures to achieve completion.[1]
-
Reagent Quality: Verify the purity of your this compound. If it has been stored improperly, it may have already partially hydrolyzed. Similarly, ensure that your amine or alcohol nucleophile and the solvent are pure and dry.
-
Issue 2: Formation of Multiple Products and Purification Challenges
-
Question: My reaction mixture shows multiple spots on a TLC plate, making purification of the desired product difficult. What are the likely side reactions, and how can they be minimized?
-
Answer: The formation of multiple products is a common issue and can often be traced back to side reactions involving the starting materials or intermediates.
Common Side Reactions and Solutions:
-
Hydrolysis of Sulfonyl Chloride: As mentioned previously, the primary side product is often the 3-tert-butylbenzenesulfonic acid resulting from hydrolysis.[2] Rigorous anhydrous conditions are the best preventative measure.
-
Bis-sulfonylation of Primary Amines: Primary amines have two N-H bonds and can potentially react with two equivalents of the sulfonyl chloride, especially if an excess of the sulfonyl chloride and a strong base are used. To minimize this, use a stoichiometric amount or a slight excess of the amine relative to the sulfonyl chloride.[2]
-
Reaction with Tertiary Amine Bases: While often used as bases, some tertiary amines can react with sulfonyl chlorides to form complex mixtures. If you suspect this is occurring, consider using a non-nucleophilic base like DBU or a hindered base.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during a reaction?
A1: The primary cause of degradation is hydrolysis. Sulfonyl chlorides are reactive electrophiles that readily react with water, a nucleophile, to form the corresponding sulfonic acid and hydrochloric acid. This not only consumes your starting material but the generated HCl can also lead to other unwanted side reactions.
Q2: How does the tert-butyl group on the benzene ring affect the reactivity and hydrolysis rate of this compound?
Q3: What are the ideal storage conditions for this compound?
A3: To minimize hydrolysis, this compound should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator. If possible, storing under an inert atmosphere is also recommended.
Q4: Can I use an aqueous workup for my reaction involving this compound?
A4: Yes, an aqueous workup is a standard part of the procedure to remove water-soluble byproducts and excess reagents.[2] By the time of the workup, the reaction should be complete, and any unreacted sulfonyl chloride will be hydrolyzed to the water-soluble sulfonic acid, facilitating its removal.
Data Presentation
Table 1: Relative Rates of Hydrolysis for Substituted Benzenesulfonyl Chlorides in Water
| Substituent | Position | Relative Rate (k/kH) at 25°C |
| H | - | 1.00 |
| p-CH₃ | para | ~0.6 |
| m-NO₂ | meta | ~3.6 |
| p-NO₂ | para | ~7.8 |
| m-t-Bu | meta | ~0.7 (Estimated) |
Note: The relative rate for this compound is an estimation based on the electronic and steric effects of the tert-butyl group in comparison to published data for other substituents. The tert-butyl group is weakly electron-donating, which would slightly decrease the rate of hydrolysis.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-3-tert-butylbenzenesulfonamides
This protocol provides a general method for the reaction of this compound with an aromatic amine.
-
Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the aromatic amine (1.0 equivalent) in anhydrous dichloromethane (DCM, approximately 0.1 M).
-
Addition of Base: To the stirred solution, add triethylamine (1.2 equivalents) and stir for 10-15 minutes at room temperature.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the amine solution at 0 °C (ice bath) over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete, as monitored by TLC or LC-MS. Reactions may take several hours to overnight.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for the Synthesis of 3-tert-Butylphenyl Alkanesulfonate Esters
This protocol outlines a general method for the reaction of this compound with an alcohol.
-
Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in anhydrous pyridine at 0 °C.
-
Addition of Sulfonyl Chloride: To the stirred solution, add this compound (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir until completion as indicated by TLC or LC-MS.
-
Work-up: Carefully pour the reaction mixture into ice-cold 1 M HCl.
-
Extraction and Washing: Extract the mixture with diethyl ether or ethyl acetate (3x). Combine the organic layers and wash successively with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
References
troubleshooting low yield in 3-tert-butylbenzenesulfonyl chloride reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-tert-butylbenzenesulfonyl chloride synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main synthetic routes:
-
Two-step synthesis from tert-butylbenzene: This involves the sulfonation of tert-butylbenzene to form 3-tert-butylbenzenesulfonic acid, followed by chlorination with an agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield the desired sulfonyl chloride.[1]
-
Direct chlorosulfonation of tert-butylbenzene: This one-step method involves reacting tert-butylbenzene directly with chlorosulfonic acid.[2][3]
Q2: My reaction is resulting in a significant amount of a high-molecular-weight byproduct that is difficult to separate. What is it likely to be and how can I minimize it?
A2: The most common high-molecular-weight byproduct is diaryl sulfone.[4][5] Its formation is favored at higher temperatures and with a high concentration of the sulfonating agent.[4] To minimize its formation:
-
Control Reaction Temperature: Maintain the lowest effective temperature for the reaction.
-
Control Stoichiometry: Use a minimal excess of the sulfonating agent.
-
Use of Inhibitors: The addition of an inorganic salt like sodium sulfate can help suppress the formation of sulfone byproducts.[2]
Q3: I am observing the formation of gaseous byproducts and a loss of my tert-butyl group. What is happening?
A3: This indicates a side reaction called dealkylation (des-tert-butylation), which can occur under strongly acidic conditions, especially at elevated temperatures.[6] The tert-butyl group is cleaved from the aromatic ring. To avoid this:
-
Employ Milder Conditions: Use lower temperatures and less concentrated acid to minimize the rate of dealkylation.[6]
Q4: My final product is a mixture of isomers. How can I improve the regioselectivity for the meta-product?
A4: The tert-butyl group is primarily a para-director under kinetic control. However, under thermodynamic control (higher temperatures, strong acid), isomerization to the more stable meta-product can occur.[6] To favor the meta-isomer, you may need to adjust the reaction conditions to promote this isomerization, such as increasing the reaction time or temperature, though this can also increase the risk of side reactions. Conversely, to obtain the para-isomer, milder conditions and shorter reaction times are recommended.
Q5: The presence of water seems to be significantly impacting my yield. Why is this and what can I do?
A5: The sulfonation reaction is reversible, and the presence of water can drive the equilibrium back towards the starting materials (desulfonation).[4] Water is also a byproduct when using sulfuric acid. To mitigate this:
-
Use concentrated or fuming sulfuric acid (oleum) to minimize the initial water content.[7][8]
-
Consider using a dehydrating agent.[4]
-
Ensure all glassware is thoroughly dried before use.
Troubleshooting Guide
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive reagents- Reaction temperature too low- Insufficient reaction time- Presence of excess water | - Check the quality and purity of starting materials.- Cautiously increase the reaction temperature, monitoring for side reactions.[4]- Monitor the reaction progress over a longer period.- Use anhydrous reagents and dry glassware. Consider a dehydrating agent.[4] |
| Formation of Diaryl Sulfone Byproduct | - High reaction temperature- High concentration of sulfonating agent | - Maintain the lowest feasible reaction temperature.[4]- Use a minimal excess of the sulfonating agent.[4]- Consider adding an inhibitor like sodium sulfate.[2] |
| Presence of Isomeric Impurities | - Reaction conditions favoring a mixture of kinetic and thermodynamic products | - For the para-isomer, use lower temperatures and shorter reaction times.[6]- For the meta-isomer, carefully increase temperature or reaction time to promote isomerization, while monitoring for other side reactions.[6] |
| Evidence of Dealkylation (Loss of tert-butyl group) | - High reaction temperature- High acid concentration | - Employ lower reaction temperatures.- Use a less concentrated sulfonating agent if possible.[6] |
| Difficulty in Isolating the Product | - Incomplete reaction- Product is soluble in the workup solvent | - Ensure the reaction has gone to completion via TLC or other monitoring.- For sulfonyl chlorides, a common workup involves quenching the reaction mixture in ice-water and extracting the product with a suitable organic solvent.[9][10] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound
Step A: Sulfonation of tert-Butylbenzene to 4-tert-Butylbenzenesulfonic Acid
Materials:
-
tert-Butylbenzene
-
Fuming sulfuric acid (oleum, e.g., 15% SO₃)
-
Sodium bicarbonate
-
Sodium chloride
-
Water
-
Ice
Procedure:
-
In a round-bottomed flask equipped with a stirrer and placed in an ice bath, add 40g of tert-butylbenzene.
-
Slowly add 45 mL of fuming sulfuric acid over 20 minutes, ensuring the temperature is maintained below 25°C with frequent shaking.[6][8]
-
After the addition is complete, slowly heat the mixture to approximately 80°C with constant stirring until the tert-butylbenzene layer has fully dissolved.[7][8]
-
Pour the reaction mixture into 300 mL of water.
-
Partially neutralize the solution by carefully adding 15g of sodium bicarbonate.[6][8]
-
Filter the solution to remove any solid impurities.
-
To precipitate the sodium salt of 4-tert-butylbenzenesulfonic acid, add 30g of sodium chloride and heat until it dissolves.
-
Cool the solution in an ice bath to crystallize the product.
-
Collect the crystals by filtration and wash with a saturated sodium chloride solution.[7][8] The free sulfonic acid can be obtained by neutralizing the sodium salt with a stoichiometric amount of a strong acid and extracting with a suitable organic solvent.
Step B: Conversion of 4-tert-Butylbenzenesulfonic Acid to 4-tert-Butylbenzenesulfonyl Chloride
Materials:
-
4-tert-Butylbenzenesulfonic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF, catalytic)
Procedure:
-
To a flask containing 1.0 mole of 4-tert-butylbenzenesulfonic acid, add a catalytic amount of DMF.
-
While maintaining the temperature at 70°C, add 2.8 moles of thionyl chloride dropwise over 2 hours.[5]
-
Stir the mixture at the same temperature for an additional 2 hours to obtain the crude 4-tert-butylbenzenesulfonyl chloride.[5]
-
The crude product can be purified by pouring the reaction mixture into ice-water and separating the organic layer, followed by distillation under reduced pressure or recrystallization from a suitable solvent like heptane or cyclohexane.[5][10]
Protocol 2: One-Step Synthesis via Chlorosulfonation
Materials:
-
tert-Butylbenzene
-
Chlorosulfonic acid
-
Sodium sulfate (optional, as catalyst)
-
Ice
Procedure:
-
In a reaction vessel, add 80.4g of tert-butylbenzene and optionally 3.6g of sodium sulfate.
-
Cool the mixture to below 10°C in an ice bath.
-
Slowly add 216.2g of chlorosulfonic acid dropwise over 1.5 to 2.0 hours, maintaining the reaction temperature between 10-20°C.[2]
-
After the addition is complete, continue the reaction at 15-20°C for 2 hours.[2]
-
The product can be isolated by slowly pouring the reaction mixture into ice-water with stirring, followed by separation of the organic layer.[2]
-
Further purification can be achieved by washing the organic layer with water and subsequent distillation under reduced pressure.
Data Summary
| Parameter | Two-Step Synthesis | One-Step Chlorosulfonation | Key Considerations |
| Starting Materials | tert-Butylbenzene, Sulfonating Agent (e.g., Oleum), Chlorinating Agent (e.g., SOCl₂) | tert-Butylbenzene, Chlorosulfonic Acid | Purity of starting materials is crucial. |
| Typical Yield | Can be high, but depends on both steps. | Can reach 90-99% with a catalyst.[2] | Yield is highly dependent on reaction conditions. |
| Key Side Reactions | Sulfone formation, dealkylation, isomerization.[4][6] | Sulfone formation, dealkylation, isomerization.[2][6] | Temperature control is critical to minimize side reactions. |
| Reaction Temperature | Sulfonation: 25-80°C; Chlorination: ~70°C.[5][7] | 10-20°C.[2] | Lower temperatures generally favor cleaner reactions. |
| Purification | Recrystallization of sulfonic acid salt; Distillation or recrystallization of sulfonyl chloride.[5][7] | Quenching in ice-water, separation, distillation.[2] | The final product may require purification to remove byproducts. |
Visualizations
Caption: Troubleshooting workflow for low yield in this compound reactions.
Caption: Synthesis pathways and common side reactions for this compound.
References
- 1. This compound | 2905-26-2 | Benchchem [benchchem.com]
- 2. CN102633687A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride - Google Patents [patents.google.com]
- 3. CN102633696A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride by two-step synthesis - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. JP2012121816A - Production method of high purity 4-tert-butylbenzenesulfonyl chloride - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. rsc.org [rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stability and Handling of 3-tert-Butylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of 3-tert-butylbenzenesulfonyl chloride under various reaction conditions. Below you will find troubleshooting advice and frequently asked questions to ensure the successful use of this reagent in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound?
A1: The stability of this compound is primarily influenced by moisture, nucleophiles, and high temperatures. The sulfonyl chloride functional group is highly susceptible to hydrolysis, which leads to the formation of the corresponding and unreactive 3-tert-butylbenzenesulfonic acid.[1][2] Reactions with other nucleophiles, such as alcohols, can also occur. It is crucial to handle the reagent under anhydrous conditions and store it in a tightly sealed container under an inert atmosphere.
Q2: How stable is this compound in the presence of common organic bases like pyridine and triethylamine?
Q3: What are the optimal storage conditions for this compound to ensure its long-term stability?
A3: To ensure the long-term stability and reactivity of this compound, it should be stored in a cool, dry place under an inert atmosphere such as nitrogen or argon. The container should be tightly sealed to prevent exposure to atmospheric moisture, which can lead to hydrolysis.
Q4: I am observing low yields in my sulfonamide synthesis. What are the potential causes related to the stability of the sulfonyl chloride?
A4: Low yields in sulfonamide synthesis can often be attributed to the degradation of the this compound. The most common cause is hydrolysis of the sulfonyl chloride to the sulfonic acid due to the presence of water in the reaction mixture.[1][2] This can be introduced through wet solvents, reagents, or glassware. To troubleshoot, ensure all components of the reaction are rigorously dried and the reaction is performed under an inert atmosphere. Using freshly opened or purified sulfonyl chloride is also advisable.[1]
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound.
Issue 1: Low or No Product Formation in Sulfonamide Synthesis
| Potential Cause | Recommended Solution |
| Degradation of this compound | The sulfonyl chloride may have hydrolyzed due to improper storage or handling. Use a fresh batch or purify the existing material. Ensure all glassware, solvents, and reagents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Steric Hindrance | The tert-butyl group on the sulfonyl chloride or bulky substituents on the amine can slow down the reaction.[1] Consider increasing the reaction temperature or extending the reaction time. Be aware that prolonged heating may lead to decomposition. Alternatively, a more potent catalytic system could be employed.[5] |
| Insufficiently Nucleophilic Amine | Electron-poor or highly sterically hindered amines may react slowly. The use of a catalyst, such as 4-dimethylaminopyridine (DMAP), may be necessary to enhance the reaction rate.[4] |
Issue 2: Formation of a Significant Amount of a Polar Byproduct
| Potential Cause | Recommended Solution |
| Hydrolysis of the Sulfonyl Chloride | The polar byproduct is likely the corresponding sulfonic acid, formed from the reaction of the sulfonyl chloride with water.[6] Rigorously dry all solvents and reagents. Use molecular sieves if necessary. Perform the reaction under a dry, inert atmosphere. |
| Reaction with a Protic Solvent | If the reaction is conducted in a protic solvent like an alcohol, the solvent can compete with the amine nucleophile, leading to the formation of a sulfonate ester. Whenever possible, use aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).[7] |
Issue 3: Di-sulfonylation of Primary Amines
| Potential Cause | Recommended Solution |
| Excess Sulfonyl Chloride and Strong Base | The use of a significant excess of this compound in the presence of a strong base can lead to the formation of a di-sulfonylated product. |
| Control Stoichiometry | Use a slight excess of the primary amine (1.1 to 1.5 equivalents) relative to the sulfonyl chloride.[1] |
| Slow Addition | Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to maintain a low concentration of the sulfonyl chloride throughout the addition.[1] |
| Choice of Base | Consider using a weaker or more sterically hindered base, such as pyridine or 2,6-lutidine, to minimize the deprotonation of the initially formed sulfonamide.[4] |
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide from a Primary Amine
This protocol provides a general procedure for the reaction of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) and the base (1.1-1.5 equivalents) in the anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0-1.1 equivalents) in a minimal amount of the anhydrous solvent.
-
Add the this compound solution dropwise to the stirred amine solution over a period of 15-30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
If using a water-immiscible solvent, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Diagrams
Caption: Experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting decision-making workflow.
References
- 1. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin | MDPI [mdpi.com]
- 3. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 3-tert-Butylbenzenesulfonyl Chloride Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for workup procedures involving 3-tert-butylbenzenesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the workup of reactions with this compound, and how can I avoid it?
The most common side reaction is the hydrolysis of unreacted this compound to form 3-tert-butylbenzenesulfonic acid.[1][2] This sulfonic acid byproduct is highly polar and can complicate the purification of your desired product.
To minimize hydrolysis:
-
Work quickly during the aqueous workup: Prolonged contact with water will increase the extent of hydrolysis.
-
Use cold water/brine for washing: The rate of hydrolysis is slower at lower temperatures.
-
Ensure anhydrous reaction conditions: The presence of water in your reaction mixture will lead to the formation of the sulfonic acid even before the workup.[1][3] Use anhydrous solvents and dry all glassware thoroughly.
-
Perform the reaction under an inert atmosphere: This will prevent the introduction of atmospheric moisture.[1]
Q2: I am observing a significant amount of a non-polar byproduct that is difficult to separate from my product. What could it be?
A common and challenging byproduct in the synthesis of sulfonyl chlorides and their subsequent reactions is the formation of diphenyl sulfones. In this case, you may be observing the formation of compounds like 4,4'-di-tert-butyldiphenyl sulfone. These byproducts are often difficult to remove by standard chromatography.
To address this issue:
-
Optimize reaction conditions: The formation of sulfones can sometimes be minimized by carefully controlling the reaction temperature and stoichiometry of reagents during the initial synthesis of the sulfonyl chloride.
-
Purification by crystallization: Careful crystallization of the crude product may allow for the selective precipitation of the desired sulfonamide, leaving the more soluble sulfone byproduct in the mother liquor.
Q3: My reaction appears to be complete by TLC, but I am getting a low yield after workup. What are the potential causes?
Low yields after workup can be attributed to several factors:
-
Product loss during extraction: Your sulfonamide product may have some water solubility, leading to loss in the aqueous layers during extraction. To mitigate this, saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product in the aqueous phase. Back-extract the aqueous layers with your organic solvent to recover any dissolved product.
-
Product degradation: Some sulfonamides may not be stable to the pH conditions of the workup. If your product is acid-sensitive, avoid acidic washes. Conversely, if it is base-sensitive, use a mild base like sodium bicarbonate for neutralization.
-
Incomplete reaction: While TLC may indicate the consumption of the starting amine or alcohol, the reaction may not have gone to completion. Consider extending the reaction time or gently heating the reaction mixture if the reactants are sterically hindered.[1]
-
Mechanical losses: Ensure careful transfers between flasks and separatory funnels to minimize physical loss of the product.
Troubleshooting Guide
This guide addresses common issues encountered during the workup of reactions involving this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Sulfonamide | 1. Hydrolysis of sulfonyl chloride: Presence of water in the reaction.[1][2] 2. Incomplete reaction: Steric hindrance or insufficient reaction time.[1] 3. Product loss during workup: Solubility of the product in the aqueous phase. | 1. Ensure strictly anhydrous conditions. Use fresh, dry solvents and reagents.[1] 2. Increase reaction temperature or prolong reaction time.[1] 3. Saturate the aqueous phase with brine and perform back-extractions. |
| Presence of a Polar Impurity (Sulfonic Acid) | Hydrolysis of unreacted this compound during aqueous workup.[1][2] | 1. Perform the aqueous wash steps quickly and at a low temperature. 2. Use a saturated sodium bicarbonate solution to neutralize HCl and wash out the sulfonic acid. |
| Difficult-to-Separate Non-Polar Impurity | Formation of diphenyl sulfone byproducts. | 1. Optimize the synthesis of the starting sulfonyl chloride to minimize sulfone formation. 2. Attempt purification by careful crystallization. |
| Emulsion Formation During Extraction | Presence of both organic and aqueous soluble components , acting as surfactants. | 1. Add brine to the separatory funnel to help break the emulsion. 2. Filter the mixture through a pad of Celite. 3. Centrifuge the mixture if the emulsion persists. |
Experimental Protocols
General Workup Procedure for Sulfonamide Synthesis
This protocol describes a general method for the workup of a reaction between this compound and a primary or secondary amine.
-
Quenching the Reaction:
-
Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add deionized water to quench any remaining this compound. Be cautious as this may be an exothermic process.
-
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with:
-
1 M HCl (to remove unreacted amine and any basic byproducts). Omit this step if your product is acid-sensitive.
-
Saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid and remove the 3-tert-butylbenzenesulfonic acid byproduct).
-
Brine (to remove the bulk of the water from the organic layer).
-
-
After each wash, allow the layers to separate fully and drain the aqueous layer.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Visualizations
Caption: General experimental workflow for the workup of this compound reactions.
Caption: Troubleshooting logic for addressing low product yield in sulfonamide synthesis.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 3-tert-butylbenzenesulfonyl Chloride and Tosyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of two arylsulfonyl chlorides: 3-tert-butylbenzenesulfonyl chloride and the widely used p-toluenesulfonyl chloride (tosyl chloride). An understanding of their relative reactivity is crucial for optimizing reaction conditions, predicting outcomes in the synthesis of sulfonamides and sulfonate esters, and developing novel therapeutics. This comparison is based on fundamental principles of physical organic chemistry, supported by available data on substituent effects.
Executive Summary
The reactivity of arylsulfonyl chlorides in nucleophilic substitution reactions is primarily governed by a balance of electronic and steric effects.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the benzene ring alters the electrophilicity of the sulfur atom in the sulfonyl chloride group. Electron-donating groups decrease reactivity, while electron-withdrawing groups increase it.
-
Steric Effects: The size of substituents, particularly those near the reaction center, can hinder the approach of a nucleophile, thereby slowing down the reaction rate.
In comparing this compound and tosyl chloride, the tert-butyl group at the meta position and the methyl group at the para position introduce a nuanced interplay of these effects. Based on electronic factors alone, the slightly less electron-donating nature of the meta-tert-butyl group would suggest a marginally higher reactivity for this compound. However, the significant steric bulk of the tert-butyl group, even at the meta position, is expected to play a dominant role, leading to an overall lower reactivity compared to the less hindered tosyl chloride.
Data Presentation: A Quantitative Comparison
Electronic Effects: Hammett Substituent Constants
The Hammett equation provides a means to quantify the electronic influence of substituents on the reactivity of aromatic compounds. The substituent constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a group. A more negative σ value indicates a stronger electron-donating group, which deactivates the sulfonyl chloride towards nucleophilic attack.
| Compound | Substituent | Position | Hammett Constant (σ) | Predicted Electronic Influence on Reactivity |
| This compound | tert-Butyl | meta | σm = -0.10[1] | Less deactivating |
| Tosyl chloride | Methyl | para | σp = -0.17[2] | More deactivating |
Based purely on these electronic effects, the sulfur atom in this compound is slightly more electrophilic than in tosyl chloride, suggesting it would be marginally more reactive.
Steric Effects
The steric hindrance posed by a substituent can significantly impact the accessibility of the electrophilic sulfur atom to the nucleophile. While difficult to quantify in the same manner as electronic effects without specific experimental data, the tert-butyl group is substantially larger than the methyl group. This increased bulk, even at the meta position, is expected to impede the approach of nucleophiles more significantly than the para-methyl group of tosyl chloride.
Experimental Protocols
To empirically determine the relative reactivity of this compound and tosyl chloride, a competitive reaction or parallel reactions can be performed. The following protocol outlines a general procedure for the formation of a sulfonamide, which can be used to directly compare the two reagents.
Protocol: Competitive Sulfonamide Formation
Objective: To determine the relative reactivity of this compound and tosyl chloride by reacting a limiting amount of an amine with an equimolar mixture of the two sulfonyl chlorides.
Materials:
-
This compound
-
Tosyl chloride
-
A primary or secondary amine (e.g., benzylamine)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Internal standard (e.g., dodecane) for GC/HPLC analysis
Procedure:
-
Preparation of the Amine Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous DCM (10 mL).
-
Preparation of the Sulfonyl Chloride Mixture: In a separate flask, prepare an equimolar solution of this compound (1.0 mmol) and tosyl chloride (1.0 mmol) in anhydrous DCM (10 mL).
-
Reaction Initiation: Cool the amine solution to 0 °C in an ice bath. To this solution, add the sulfonyl chloride mixture dropwise over 10 minutes with constant stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a predetermined time (e.g., 1, 2, 4, and 8 hours). At each time point, withdraw an aliquot of the reaction mixture and quench it with a saturated aqueous solution of ammonium chloride.
-
Work-up and Analysis: Extract the quenched aliquots with DCM. Dry the organic layer over anhydrous sodium sulfate, filter, and analyze by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) against a calibrated internal standard.
-
Data Analysis: Quantify the amounts of the two resulting sulfonamide products. The ratio of the products formed will provide a direct measure of the relative reactivity of the two sulfonyl chlorides.
Visualizations
Reaction Mechanism
The reaction of an arylsulfonyl chloride with an amine proceeds via a nucleophilic substitution at the sulfur atom.
Caption: General mechanism for sulfonamide formation.
Experimental Workflow
The following diagram illustrates the workflow for the proposed competitive reaction experiment.
Caption: Workflow for comparing sulfonyl chloride reactivity.
Conclusion
The comparison between this compound and tosyl chloride highlights the delicate balance between electronic and steric effects in determining the reactivity of arylsulfonyl chlorides. While electronic effects suggest a slightly higher reactivity for this compound, the pronounced steric hindrance of the tert-butyl group is expected to be the overriding factor, making it the less reactive of the two. For synthetic applications requiring a more sluggish and potentially more selective sulfonylating agent, this compound may be a suitable choice. Conversely, for reactions where higher reactivity is desired, tosyl chloride remains the preferred reagent. The experimental protocol provided offers a clear framework for researchers to quantify these reactivity differences in their specific applications, enabling more informed decisions in the design and optimization of synthetic routes.
References
A Comparative Guide to 3-tert-butylbenzenesulfonyl chloride and 4-tert-butylbenzenesulfonyl chloride in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the strategic selection of reagents is paramount to achieving desired outcomes with efficiency and precision. Substituted benzenesulfonyl chlorides are a versatile class of compounds widely employed as intermediates in the synthesis of pharmaceuticals and other complex organic molecules. This guide provides a detailed comparison of two constitutional isomers: 3-tert-butylbenzenesulfonyl chloride and 4-tert-butylbenzenesulfonyl chloride, focusing on their synthesis, physical properties, and reactivity in key synthetic applications.
Introduction
This compound and 4-tert-butylbenzenesulfonyl chloride are both valuable reagents for introducing the bulky and lipophilic tert-butylbenzenesulfonyl moiety into a molecule. The position of the sterically demanding tert-butyl group on the benzene ring, however, imparts distinct electronic and steric characteristics to each isomer, influencing their reactivity and suitability for specific synthetic transformations. Understanding these differences is crucial for rational reagent selection and reaction optimization.
Physical and Chemical Properties
A summary of the key physical and chemical properties of the two isomers is presented below. The difference in melting point is a notable distinction, with the para-isomer having a significantly higher melting point, which can be a consideration for handling and storage.
| Property | This compound | 4-tert-butylbenzenesulfonyl chloride |
| CAS Number | 2905-26-2 | 15084-51-2 |
| Molecular Formula | C₁₀H₁₃ClO₂S | C₁₀H₁₃ClO₂S |
| Molecular Weight | 232.73 g/mol | 232.73 g/mol |
| Appearance | - | White to light yellow crystalline powder |
| Melting Point | - | 78-81 °C |
| Boiling Point | - | 165 °C at 18 mmHg |
| Solubility | - | Soluble in chloroform and methanol (slightly) |
Data for this compound is less commonly reported in standard chemical databases.
Synthesis of Isomers
The synthetic routes to 3- and 4-tert-butylbenzenesulfonyl chloride are distinct, reflecting the directing effects of the tert-butyl group in electrophilic aromatic substitution.
Synthesis of 4-tert-butylbenzenesulfonyl chloride
The para-isomer is typically synthesized from tert-butylbenzene via electrophilic substitution. The bulky tert-butyl group is an ortho-, para-director, with the para-position being sterically more accessible.
A common method involves the reaction of tert-butylbenzene with chlorosulfonic acid. A patent describes a method for producing high-purity 4-tert-butylbenzenesulfonyl chloride. In this process, tert-butylbenzene is reacted with chlorosulfonic acid, and the resulting crude product is purified by crystallization from an alkane solvent like heptane or cyclohexane. This method reports a high purity of 99.8% (by HPLC) and a yield of 55% with respect to tert-butylbenzene.
Experimental Protocol: Synthesis of 4-tert-butylbenzenesulfonyl chloride
This protocol is adapted from a patented procedure and should be performed by qualified personnel with appropriate safety precautions.
-
To a stirred solution of tert-butylbenzene, slowly add chlorosulfonic acid at a controlled temperature (e.g., 0-10 °C).
-
After the addition is complete, allow the reaction mixture to stir for a specified period.
-
Carefully quench the reaction mixture with ice water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over an anhydrous sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent such as heptane to yield high-purity 4-tert-butylbenzenesulfonyl chloride.
Synthesis of this compound
Direct sulfonation of tert-butylbenzene does not yield the meta-isomer in significant quantities. Therefore, the synthesis of this compound typically starts from a precursor where the substitution pattern is already established, such as 3-tert-butylaniline. The synthesis proceeds via a Sandmeyer-type reaction.
Experimental Protocol: Synthesis of this compound
This is a general procedure and may require optimization.
-
Dissolve 3-tert-butylaniline in a mixture of hydrochloric acid and a suitable solvent.
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(I) chloride.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide solution.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours.
-
Pour the mixture into ice water and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and remove the solvent to obtain this compound.
Comparative Reactivity in Synthesis
The primary synthetic utility of both isomers lies in the formation of sulfonamides and sulfonate esters through reaction with amines and alcohols, respectively. The reactivity of the sulfonyl chloride group is influenced by both electronic and steric effects of the tert-butyl substituent.
Electronic Effects
The tert-butyl group is an electron-donating group through induction. In the para-position, this electron-donating effect is more pronounced at the sulfonyl chloride group due to resonance-like hyperconjugation effects. This increased electron density on the sulfur atom makes it slightly less electrophilic. In the meta-position, the electron-donating effect of the tert-butyl group on the sulfonyl chloride is primarily inductive and weaker. Consequently, the sulfur atom in This compound is expected to be more electrophilic and thus more reactive towards nucleophiles compared to the 4-isomer.
Steric Effects
The bulky tert-butyl group exerts significant steric hindrance. In the 4-position, the tert-butyl group is remote from the sulfonyl chloride functionality and does not sterically hinder the approach of a nucleophile. In the 3-position, the tert-butyl group is closer to the reaction center and may exert some steric hindrance, potentially slowing down the reaction with very bulky nucleophiles.
Overall Reactivity
In most cases, the electronic effect is expected to dominate. Therefore, This compound is predicted to be the more reactive isomer . This can be advantageous for reactions with less reactive nucleophiles or when faster reaction times are desired. Conversely, the slightly lower reactivity of 4-tert-butylbenzenesulfonyl chloride might be beneficial for achieving higher selectivity in reactions with multifunctional molecules.
Applications in Synthesis
Both isomers are used in the synthesis of biologically active molecules. The choice between the 3- and 4-isomer allows for the modulation of the physicochemical properties (e.g., lipophilicity, metabolic stability) of the final compound.
For example, 4-tert-butylbenzenesulfonyl chloride has been used in the synthesis of 1-[bis-(4-fluorophenyl)-methyl]-4-(4-tert-butylbenzenesulfonyl)piperazine, a compound with potential biological activity. The para-substitution pattern is often explored in drug design to probe specific interactions within a biological target.
Visualizing the Synthetic Pathways and Reactivity
DOT Language Diagrams
Caption: Synthetic routes to 3- and 4-tert-butylbenzenesulfonyl chloride.
Caption: Inferred reactivity comparison of the two isomers towards nucleophiles.
Conclusion
This compound and 4-tert-butylbenzenesulfonyl chloride are valuable, though not interchangeable, reagents in organic synthesis. The choice between the two should be guided by a clear understanding of their distinct synthetic origins and the subtle yet significant differences in their reactivity profiles. The 3-isomer is predicted to be more reactive due to electronic factors, making it suitable for reactions requiring a more potent electrophile. The 4-isomer, being slightly less reactive and often more readily available, provides a stable and reliable option for introducing the 4-tert-butylbenzenesulfonyl group. For drug development professionals, the differential positioning of the bulky tert-butyl group offers a strategic tool for modulating the pharmacological properties of lead compounds. Further head-to-head experimental comparisons under standardized conditions would be highly valuable to the scientific community to quantify these reactivity differences.
A Comparative Guide to 3-tert-Butylbenzenesulfonyl Chloride for Researchers and Drug Development Professionals
In the landscape of organic synthesis and drug development, the strategic use of protecting groups and functionalizing reagents is paramount. Among the diverse array of sulfonyl chlorides, 3-tert-butylbenzenesulfonyl chloride emerges as a reagent with distinct advantages owing to its unique structural attributes. This guide provides an objective comparison of this compound with other common sulfonylating agents, supported by available data and general experimental principles, to assist researchers in making informed decisions for their synthetic strategies.
Core Advantages of this compound
The primary advantages of this compound stem from the steric and electronic properties conferred by the meta-positioned tert-butyl group. This bulky substituent influences the reactivity of the sulfonyl chloride and imparts specific characteristics to its derivatives, particularly sulfonamides.
Key Advantages:
-
Enhanced Stability of Derivatives: Sulfonamides derived from this compound are often more stable than those from other sulfonyl chlorides like 2-nitrobenzenesulfonyl chloride (nosyl chloride, NsCl). This increased stability can be attributed to the steric shielding provided by the tert-butyl group, which hinders nucleophilic attack on the sulfur atom, making the sulfonamide bond more robust under various reaction conditions. This stability is particularly beneficial when the sulfonamide is intended as a permanent structural feature in a target molecule.
-
Modified Lipophilicity: The introduction of the tert-butyl group increases the lipophilicity of the resulting sulfonamide derivatives. This property can be strategically utilized in drug design to modulate the pharmacokinetic profile of a molecule, potentially improving its membrane permeability and oral bioavailability.
Comparison with Alternative Sulfonyl Chlorides
A comparative overview of this compound with other commonly used sulfonylating agents highlights its unique position in the chemist's toolkit.
| Reagent | Key Features | Primary Application | Cleavage Conditions |
| This compound | Steric bulk, stable sulfonamides, increased lipophilicity. | Introduction of a stable, lipophilic sulfonyl group. | Harsh conditions often required (e.g., strong acid, reducing agents). |
| p-Toluenesulfonyl Chloride (TsCl) | Widely used, good leaving group, crystalline derivatives. | Protection of amines and alcohols, activation of alcohols.[1] | Reductive (e.g., Na/NH3, SmI2) or acidic conditions. |
| 2-Nitrobenzenesulfonyl Chloride (NsCl) | Electron-withdrawing group activates the sulfonyl group, easily cleaved. | Protection of amines, especially in peptide synthesis.[2] | Mild nucleophilic cleavage (e.g., thiophenol/K2CO3).[2] |
| 5-(Dimethylamino)naphthalene-1-sulfonyl Chloride (Dansyl Chloride) | Forms highly fluorescent sulfonamides. | Labeling of amines and amino acids for detection and quantification.[3] | Generally stable and not intended for cleavage in most applications. |
Table 1: Comparison of Common Sulfonylating Agents.
Experimental Protocols
While specific, optimized protocols for this compound are not abundantly found in general literature, the following represents a generalized procedure for the protection of an amine, which can be adapted and optimized for specific substrates.
General Experimental Protocol for N-Sulfonylation of a Primary Amine:
Materials:
-
Primary amine
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA))
-
Standard laboratory glassware
-
Magnetic stirrer
-
Work-up and purification reagents (e.g., 1M HCl, saturated NaHCO3 solution, brine, anhydrous MgSO4 or Na2SO4, silica gel for chromatography)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the base (1.1 to 1.5 equivalents) to the solution and stir.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.05 to 1.2 equivalents) in the same anhydrous solvent to the stirred amine solution.
-
Allow the reaction to warm to room temperature and continue stirring. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TTC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-(3-tert-butylphenyl)sulfonamide.
Logical and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the decision-making process for selecting a sulfonyl chloride and the general experimental workflow for amine protection.
Conclusion
This compound offers a valuable set of properties for organic synthesis, particularly when the goal is to introduce a sterically hindered and stable sulfonamide group with increased lipophilicity. While it may not be the reagent of choice for applications requiring facile cleavage, its ability to form robust sulfonamides makes it an excellent candidate for constructing stable molecular architectures. The choice between this compound and other sulfonylating agents will ultimately depend on the specific requirements of the synthetic target and the overall strategic plan. Researchers are encouraged to perform small-scale trials to optimize reaction conditions for their specific substrates.
References
A Comparative Guide to the Cleavage of the 3-tert-Butylsulfonamide Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the intricate pathways of drug development. Among the myriad of choices for amine protection, sulfonamides offer a robust and versatile option. This guide provides a comprehensive comparison of the cleavage of the 3-tert-butylsulfonamide protecting group against other commonly employed sulfonamide alternatives. The information presented herein, supported by experimental data, aims to equip researchers with the knowledge to make informed decisions for their synthetic strategies.
Introduction to Sulfonamide Protecting Groups
Sulfonamides are widely utilized for the protection of primary and secondary amines due to their general stability across a broad range of reaction conditions. The electron-withdrawing nature of the sulfonyl group reduces the nucleophilicity and basicity of the amine nitrogen, preventing unwanted side reactions. The choice of a specific sulfonamide protecting group is dictated by the desired level of stability and the specific conditions available for its subsequent removal.
Commonly used sulfonamide protecting groups include p-toluenesulfonyl (tosyl, Ts), 2- and 4-nitrobenzenesulfonyl (nosyl, Ns), and, the focus of this guide, the 3-tert-butylbenzenesulfonamide group. While tosylamides are known for their exceptional stability, their removal often requires harsh conditions.[1] Conversely, nosylamides are readily cleaved under mild nucleophilic conditions but exhibit limited stability towards reducing agents and organometallic reagents.[1] The 3-tert-butylbenzenesulfonamide group presents a sterically hindered alternative, influencing its reactivity and cleavage characteristics.
Cleavage Methods and Comparative Data
The deprotection of sulfonamides can be broadly categorized into acidic and reductive methods. The choice of method depends on the overall functionality of the molecule and the desired orthogonality with other protecting groups.
Acidic Cleavage
Strong acids can effect the cleavage of sulfonamide bonds. The steric hindrance provided by the tert-butyl group on the aromatic ring can influence the rate of acid-mediated deprotection.
A study by Javorskis and Orentas investigated the chemoselective acidic hydrolysis of various N-arylsulfonamides using trifluoromethanesulfonic acid (TfOH). Their work provides valuable insights into the relative lability of different sulfonamide groups under acidic conditions. While not specifically detailing the 3-tert-butylsulfonamide, the principles of electronic and steric effects on the phenyl ring are applicable. Generally, electron-donating groups on the aryl ring can facilitate cleavage, while bulky substituents may hinder the approach of the acid.
| Protecting Group | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Toluenesulfonyl (Ts) | HBr/AcOH, Phenol | 70 | 18 | Moderate | [1] |
| 2-Nitrobenzenesulfonyl (Ns) | Not typically cleaved by acid | - | - | - | [1] |
| 3-tert-Butylbenzenesulfonamide | Strong Acid (e.g., TfOH) | Moderate to High | Substrate dependent | Data not available | - |
Table 1: Representative Conditions for Acidic Cleavage of Sulfonamides.
Reductive Cleavage
Reductive cleavage offers a milder alternative for sulfonamide deprotection and is often compatible with a wider range of functional groups. Common reagents for reductive cleavage include dissolving metals (e.g., sodium in liquid ammonia), sodium amalgam, and samarium iodide.
| Protecting Group | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Toluenesulfonyl (Ts) | Na/naphthalene | RT | 2 | High | [2] |
| p-Toluenesulfonyl (Ts) | SmI2/THF/HMPA | RT | 0.5 | High | [2] |
| 2-Nitrobenzenesulfonyl (Ns) | Thiophenol, K2CO3, DMF | RT | 1 | High | [1] |
| 3-tert-Butylbenzenesulfonamide | Reductive conditions | Substrate dependent | Substrate dependent | Data not available | - |
Table 2: Representative Conditions for Reductive Cleavage of Sulfonamides.
Experimental Protocols
General Procedure for Acidic Cleavage of a Sulfonamide (Illustrative)
To a solution of the N-sulfonylated amine in a suitable solvent (e.g., dichloromethane or toluene) is added a strong acid (e.g., trifluoromethanesulfonic acid, 1.1-2.0 equivalents). The reaction mixture is stirred at room temperature or heated as required, while monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is carefully quenched by the addition of a base (e.g., saturated aqueous sodium bicarbonate solution) and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Reductive Cleavage of a Nosyl Group (Illustrative)
To a solution of the N-nosylated amine in N,N-dimethylformamide (DMF) is added potassium carbonate (2.0 equivalents) and thiophenol (1.5 equivalents). The reaction mixture is stirred at room temperature for 1-2 hours, or until the starting material is consumed as indicated by TLC. The mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the deprotected amine.[1]
Logical Workflow for Protecting Group Selection and Cleavage
The selection of a suitable sulfonamide protecting group and the corresponding deprotection strategy is a critical decision in a multi-step synthesis. The following diagram illustrates a logical workflow for this process.
Caption: A decision-making workflow for selecting and cleaving sulfonamide protecting groups.
Signaling Pathway of Amine Protection and Deprotection
The process of amine protection and subsequent deprotection can be visualized as a simplified signaling pathway, where the amine's reactivity is modulated at different stages of a synthesis.
References
analytical techniques for characterizing 3-tert-butylsulfonamides
A Comparative Guide to Analytical Techniques for the Characterization of 3-tert-Butylsulfonamides
This guide provides a comparative overview of the primary analytical techniques for the structural characterization and purity assessment of 3-tert-butylsulfonamides. It is intended for researchers, scientists, and professionals in drug development who work with this class of compounds. The guide details experimental methodologies and presents quantitative data to aid in the selection of appropriate analytical strategies.
Overview of Characterization Workflow
The comprehensive characterization of a 3-tert-butylsulfonamide, particularly after synthesis, follows a logical progression of analytical techniques. Each method provides distinct and complementary information, from initial purity checks to definitive structural elucidation. The general workflow ensures the compound's identity, purity, and three-dimensional structure are accurately determined.
Caption: A typical experimental workflow for the synthesis and characterization of 3-tert-butylsulfonamides.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of 3-tert-butylsulfonamides and quantifying impurities.[1] Its high resolution and sensitivity make it ideal for routine quality control. Reversed-phase HPLC is the most common modality used for this class of moderately polar compounds.
Data Presentation
| Parameter | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on polarity and partitioning between a stationary and mobile phase.[1] |
| Typical Column | C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm).[1] |
| Detection | UV-Vis Detector (e.g., at 254 nm) or Evaporative Light Scattering Detector (ELSD).[2][3] |
| Key Performance Metric | Purity (% Area), Retention Time (Rt) |
| Example Data | Purity: >98.5%, Rt: 8.5 min |
| Primary Use | Purity determination, impurity profiling, reaction monitoring. |
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation : An HPLC system equipped with a UV detector is standard.[1]
-
Sample Preparation : Accurately weigh approximately 5 mg of the 3-tert-butylsulfonamide sample. Dissolve it in the initial mobile phase composition (e.g., 50:50 water:acetonitrile) to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.[1]
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]
-
Mobile Phase : A gradient elution using Solvent A (Water with 0.1% Trifluoroacetic Acid - TFA) and Solvent B (Acetonitrile with 0.1% TFA).[1] A typical gradient might be:
-
0-25 min: 10% to 90% B
-
25-30 min: Hold at 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: Hold at 10% B
-
-
Flow Rate : 1.0 mL/min.[1]
-
Column Temperature : 30 °C.
-
Detection Wavelength : 254 nm.
-
Injection Volume : 10 µL.[1]
-
-
Data Analysis : The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS)
Mass spectrometry is an essential tool for confirming the molecular weight of 3-tert-butylsulfonamides. High-resolution mass spectrometry (HRMS) provides the elemental composition, which is a powerful confirmation of the chemical formula. Fragmentation patterns observed in the mass spectrum offer additional structural information.[4]
Data Presentation
| Parameter | Mass Spectrometry (MS) |
| Principle | Ionization of the molecule followed by separation of ions based on their mass-to-charge (m/z) ratio. |
| Ionization Techniques | Electrospray Ionization (ESI), Electron Ionization (EI).[1] |
| Key Performance Metric | Monoisotopic Mass, m/z of fragments. |
| Example Data (for tert-Butylsulfonamide) | Formula : C4H11NO2SExact Mass : 137.0510[5]Common Fragments : [M-CH3]+ (m/z 122), [M-C4H9]+ (m/z 80) |
| Primary Use | Molecular weight confirmation, elemental composition (HRMS), structural fragmentation analysis. |
Experimental Protocol: LC-MS Analysis
-
Instrumentation : A liquid chromatograph coupled to a mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer for HRMS).[6]
-
Sample Preparation : Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Chromatographic Conditions : A short C18 column is often used for rapid sample introduction. A fast gradient from 5% to 95% acetonitrile in water (both with 0.1% formic acid) over 5 minutes is typical.
-
Mass Spectrometry Parameters :
-
Ionization Mode : Electrospray Ionization (ESI), typically in positive ion mode for sulfonamides.
-
Scan Range : m/z 100-500.
-
Source Temperature : 120 °C.
-
Capillary Voltage : 3.5 kV.
-
-
Data Analysis : The resulting spectrum is analyzed for the protonated molecular ion [M+H]+. For tert-butylsulfonamide (MW 137.20), this would appear at m/z 138.0583. The measured mass is compared to the theoretical mass to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including 3-tert-butylsulfonamides. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.
Data Presentation
| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |
| Principle | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Measures the absorption of radiofrequency energy by ¹³C nuclei. |
| Key Information | Chemical shift (δ), integration, multiplicity (splitting pattern), coupling constants (J). | Chemical shift (δ). |
| Characteristic Signals | tert-Butyl (t-Bu) : δ ≈ 1.3 ppm (singlet, 9H)[4]Aromatic Protons : δ ≈ 7.5-8.0 ppmNH₂ Protons : δ ≈ 5.0-7.0 ppm (broad singlet) | t-Bu (quaternary C) : δ ≈ 50-60 ppmt-Bu (CH₃) : δ ≈ 29-31 ppm[4]Aromatic Carbons : δ ≈ 120-150 ppm |
| Primary Use | Definitive structural elucidation. | Confirmation of carbon skeleton. |
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation : NMR spectrometer (e.g., 400 MHz or higher).[1]
-
Sample Preparation : Dissolve 5-10 mg of the 3-tert-butylsulfonamide in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not provided in the solvent.
-
¹H NMR Parameters :
-
¹³C NMR Parameters :
-
Pulse Program : Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width : 0 to 220 ppm.
-
Relaxation Delay (d1) : 2 seconds.
-
Number of Scans (ns) : 1024-4096, as ¹³C has low natural abundance.
-
-
Data Analysis : Process the raw data (FID) using Fourier transformation, followed by phase and baseline correction. Integrate the peaks in the ¹H spectrum and assign all signals to the corresponding protons and carbons in the proposed structure.
X-ray Crystallography
For compounds that can be grown as single crystals, X-ray crystallography provides the absolute, three-dimensional atomic structure. This technique is considered the gold standard for structural confirmation, offering precise measurements of bond lengths, bond angles, and stereochemistry.[7][8]
Data Presentation
| Parameter | X-ray Crystallography |
| Principle | Diffraction of X-rays by the electron clouds of atoms arranged in a crystal lattice.[7] |
| Key Information | Crystal system, space group, unit cell dimensions, atomic coordinates, bond lengths, bond angles. |
| Example Data (for tert-Butylsulfonamide) | Crystal System : OrthorhombicSpace Group : P m n 2₁[5]Unit Cell Dimensions : a = 7.733 Å, b = 6.629 Å, c = 6.587 Å, α=β=γ=90°[5] |
| Primary Use | Unambiguous determination of 3D molecular structure and solid-state packing. |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth : High-quality single crystals are paramount. This is often the most challenging step. A common method is slow evaporation of a saturated solution of the 3-tert-butylsulfonamide in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexanes).
-
Instrumentation : A single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.
-
Data Collection : A suitable crystal is mounted on the diffractometer. The instrument rotates the crystal while irradiating it with X-rays, collecting a series of diffraction patterns at different orientations.[8]
-
Structure Solution and Refinement : The diffraction data is processed to determine the unit cell and space group.[8] The atomic positions are determined using direct methods or Patterson methods and then refined to best fit the experimental data, resulting in a final structural model with low R-factor values (typically < 0.05).[5]
Comparison of Techniques
The choice of analytical technique depends on the specific information required. A combination of these methods provides a complete picture of the 3-tert-butylsulfonamide's identity, purity, and structure.
Caption: Logical relationship between analytical techniques and the information they provide for characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tert-Butylsulfonamide | C4H11NO2S | CID 2757335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 3-tert-butylbenzenesulfonyl Chloride and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 3-tert-butylbenzenesulfonyl chloride and its structural isomers and parent compound. Due to the limited availability of specific experimental spectra for this compound in publicly accessible databases, this guide leverages data from its close analogs, 4-tert-butylbenzenesulfonyl chloride and the unsubstituted benzenesulfonyl chloride, to predict and understand its spectroscopic characteristics. This comparative approach is essential for researchers in drug development and organic synthesis for the identification and characterization of novel compounds.
Spectroscopic Data Comparison
The following tables summarize the available and predicted spectroscopic data for this compound and its comparators. The data for the meta isomer is predicted based on established principles of spectroscopy and substituent effects observed in the para and unsubstituted analogs.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | Aromatic Protons | tert-Butyl Protons |
| This compound (Predicted) | ~7.5 - 8.0 (m) | ~1.3 (s, 9H) |
| 4-tert-butylbenzenesulfonyl chloride | 7.5 - 7.9 (m) | 1.35 (s, 9H) |
| Benzenesulfonyl chloride [1] | 7.6 - 8.0 (m) | - |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | C-SO₂Cl | C-tert-Butyl | Aromatic Carbons | tert-Butyl (CH₃) | tert-Butyl (C) |
| This compound (Predicted) | ~145 | ~155 | ~125-135 | ~31 | ~35 |
| 4-tert-butylbenzenesulfonyl chloride | ~144 | ~158 | 126.6, 129.5 | 31.0 | 35.4 |
| Benzenesulfonyl chloride | ~144 | - | 127.5, 129.8, 134.9 | - | - |
Table 3: Infrared (IR) Spectroscopic Data (Wavenumber cm⁻¹)
| Compound | S=O Asymmetric Stretch | S=O Symmetric Stretch | S-Cl Stretch | C-H Aromatic |
| This compound (Predicted) | ~1380 | ~1180 | ~560 | ~3100 |
| 4-tert-butylbenzenesulfonyl chloride | 1381 | 1178 | 565 | 3095 |
| Benzenesulfonyl chloride | 1380 | 1179 | 567 | 3071 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Major Fragments |
| This compound | 232/234 | Predicted: 217 [M-CH₃]⁺, 177 [M-C(CH₃)₃]⁺, 141 [M-SO₂Cl]⁺, 91 [C₇H₇]⁺ |
| 4-tert-butylbenzenesulfonyl chloride | 232/234 | 217 [M-CH₃]⁺, 177 [M-C(CH₃)₃]⁺, 141 [M-SO₂Cl]⁺, 91 [C₇H₇]⁺ |
| Benzenesulfonyl chloride | 176/178 | 141 [M-Cl]⁺, 111 [M-SO₂H]⁺, 77 [C₆H₅]⁺ |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of arylsulfonyl chlorides is the chlorosulfonation of the corresponding arene. For this compound, the starting material would be tert-butylbenzene.
Materials:
-
tert-Butylbenzene
-
Chlorosulfonic acid
-
Ice
-
Dichloromethane
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flask equipped with a dropping funnel and a stirrer, cool chlorosulfonic acid (2 equivalents) to 0°C in an ice bath.
-
Slowly add tert-butylbenzene (1 equivalent) to the cooled chlorosulfonic acid with constant stirring. The reaction is exothermic and the temperature should be maintained below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by vacuum distillation or recrystallization.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 300 MHz or 500 MHz spectrometer.
-
Samples are dissolved in deuterated chloroform (CDCl₃).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Samples can be analyzed as a thin film on NaCl plates or as a KBr pellet.
-
Data is reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS):
-
Mass spectra are obtained using an electron ionization (EI) mass spectrometer.
-
The data is reported as a mass-to-charge ratio (m/z).
Visualizations
Experimental Workflow
The general workflow for the synthesis and spectroscopic analysis of benzenesulfonyl chloride derivatives is outlined below.
Caption: General workflow for synthesis and analysis.
Potential Signaling Pathway Involvement
Benzenesulfonyl chloride derivatives are known to act as inhibitors for various enzymes. The diagram below illustrates a hypothetical signaling pathway where such a compound might exert its effect by inhibiting a key kinase.
Caption: Hypothetical enzyme inhibition pathway.
References
Hydrolytic Stability of 3-tert-Butylsulfonamides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The hydrolytic stability of active pharmaceutical ingredients (APIs) is a critical parameter influencing their shelf-life, formulation strategies, and overall efficacy. Sulfonamides, a key class of therapeutic agents, exhibit variable stability in aqueous environments, a factor largely governed by their substitution patterns. This guide provides a comparative analysis of the hydrolytic stability of sulfonamides, with a focus on inferring the stability of 3-tert-butylsulfonamides relative to other structurally diverse analogs. The information presented herein is supported by experimental data from peer-reviewed literature and established testing protocols.
Comparative Hydrolytic Stability of Sulfonamides
The hydrolytic degradation of sulfonamides is significantly influenced by pH, with accelerated degradation typically observed under acidic conditions.[1][2] Under neutral to alkaline conditions, sulfonamides are generally more stable.[1][2] The anionic form of sulfonamides, which is more prevalent at higher pH values, demonstrates reduced susceptibility to hydrolysis.[2]
The following table summarizes the hydrolytic stability of twelve different sulfonamides at various pH levels, as determined by a study following the OECD Guideline 111. This data serves as a valuable benchmark for comparison.
Table 1: Hydrolytic Degradation of Various Sulfonamides after 5 Days at 50°C
| Sulfonamide | % Degradation at pH 4 | % Degradation at pH 7 | % Degradation at pH 9 |
| Sulfadiazine | >10% | >10% | <10% |
| Sulfamethoxazole | >10% | <10% | <10% |
| Sulfamethizole | >10% | <10% | <10% |
| Sulfisoxazole | >10% | <10% | <10% |
| Sulfapyridine | >10% | <10% | <10% |
| Sulfamerazine | >10% | <10% | <10% |
| Sulfathiazole | >10% | <10% | <10% |
| Sulfachloropyridazine | >10% | >10% | <10% |
| Sulfamethoxypyridazine | >10% | >10% | <10% |
| Sulfaguanidine | <10% | <10% | <10% |
| Sulfacetamide | >10% | <10% | <10% |
| Sulfanilamide | >10% | <10% | <10% |
Data sourced from Białk-Bielińska et al., Journal of Hazardous Materials, 2012.[1][3]
Based on this data, it is evident that most sulfonamides exhibit significant degradation at pH 4, while showing greater stability at pH 7 and 9. Sulfaguanidine was notably stable across all tested pH values.
Experimental Protocols
A standardized method for assessing the hydrolytic stability of chemical compounds is outlined in the OECD Guideline 111, "Hydrolysis as a Function of pH".[1][4][5]
Objective: To determine the rate of hydrolytic degradation of a test substance in sterile aqueous buffer solutions at different pH values (4, 7, and 9) and temperatures.
Materials:
-
Test substance (e.g., 3-tert-butylsulfonamide)
-
Sterile aqueous buffer solutions (pH 4.0, 7.0, and 9.0)
-
Acetonitrile or other suitable organic solvent
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Incubator or water bath capable of maintaining a constant temperature (e.g., 50°C)
-
Sterile glassware (e.g., vials, pipettes)
-
pH meter
Procedure:
-
Preliminary Test:
-
Prepare a stock solution of the test substance in a suitable solvent.
-
Add a small volume of the stock solution to each of the pH 4, 7, and 9 buffer solutions to achieve a final concentration suitable for analysis.
-
Incubate the solutions at 50°C for 5 days in the dark.[3]
-
After 5 days, analyze the concentration of the test substance in each solution using a validated HPLC method.
-
If less than 10% degradation is observed at all pH values, the substance is considered hydrolytically stable, and no further testing is required.[3]
-
-
Main Test (if necessary):
-
If significant degradation (>10%) is observed in the preliminary test, a more detailed kinetic study is performed at the pH(s) where degradation occurred.
-
Prepare replicate solutions of the test substance in the relevant buffer(s).
-
Incubate the solutions at a constant temperature (e.g., 25°C, 40°C, and 50°C) in the dark.
-
At appropriate time intervals, withdraw aliquots from each solution and analyze the concentration of the test substance by HPLC.
-
The time intervals should be chosen to allow for the determination of the degradation kinetics (typically 6-8 time points).
-
-
Data Analysis:
-
Plot the concentration of the test substance versus time for each pH and temperature condition.
-
Determine the order of the reaction and calculate the hydrolysis rate constant (k).
-
Calculate the half-life (t₁/₂) of the test substance under each condition.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the hydrolytic stability of a compound.
Caption: Workflow for determining hydrolytic stability.
References
- 1. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 5. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
A Comparative Guide to Assessing the Purity of Synthesized 3-tert-butylbenzenesulfonyl Chloride
For researchers, scientists, and drug development professionals, the purity of reagents is paramount to ensure the reliability and reproducibility of experimental results. 3-tert-butylbenzenesulfonyl chloride is a key building block in the synthesis of various pharmaceutical compounds, particularly sulfonamides. This guide provides an objective comparison of analytical techniques for assessing its purity and evaluates its performance against common alternatives, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques for Purity Assessment
The purity of this compound can be determined by several analytical methods. The choice of technique depends on the specific requirements of the analysis, such as the need for high accuracy, sensitivity to trace impurities, or high-throughput screening. The most common potential impurities in the synthesis of this compound include the starting material (3-tert-butylaniline), the corresponding sulfonic acid, and byproducts like diphenyl sulfones.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations | Typical Purity Range Detected |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity, detection of non-volatile impurities. | High resolution, high sensitivity, widely available. | Requires a chromophore for UV detection, can be time-consuming. | 95-99.9% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Identification and quantification of volatile impurities. | High sensitivity, provides structural information of impurities. | Not suitable for non-volatile or thermally labile compounds. | 95-99.9% |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification of impurities with distinct proton signals. | Non-destructive, provides structural information. | Lower sensitivity compared to chromatographic methods. | 90-99% |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Integration of NMR signals relative to a certified internal standard. | Absolute purity determination without a specific reference standard of the analyte. | High accuracy and precision, primary analytical method. | Requires a suitable internal standard, longer analysis time. | 98-100% |
| Titrimetry | Reaction with a titrant to determine the concentration of the sulfonyl chloride group. | Assay of the main component. | Simple, inexpensive, and accurate for assay determination. | Not suitable for detecting and quantifying impurities. | 95-101% (Assay) |
| Melting Point Analysis | Determination of the temperature range over which the solid melts. | Indication of purity; impurities lower and broaden the melting range. | Fast and simple. | Non-specific, not quantitative. | Qualitative |
Performance Comparison with Alternative Sulfonylating Agents
In the synthesis of sulfonamides, alternatives to this compound are often considered based on factors like reactivity, steric hindrance, and the desired electronic properties of the final product.
| Sulfonylating Agent | Key Characteristics | Typical Reaction Conditions | Advantages | Disadvantages | Reported Yields in Sulfonamide Synthesis |
| This compound | Sterically hindered, provides good stability to the resulting sulfonamide. | Amine, base (e.g., pyridine, triethylamine), in an aprotic solvent (e.g., DCM, THF). | Forms crystalline sulfonamides, often easier to purify. | Can be less reactive than other sulfonyl chlorides. | Good to excellent |
| p-Toluenesulfonyl chloride (TsCl) | Widely used, less sterically hindered than this compound. | Similar to this compound. | Readily available, well-established reactivity. | Tosyl group can sometimes be cleaved under harsh conditions. | Very good to excellent |
| 2,4,6-Triisopropylbenzenesulfonyl chloride | Highly sterically hindered. | Similar to this compound, may require longer reaction times or heating. | Provides very stable sulfonamides, useful for protecting amines.[1] | Lower reactivity.[2] | Good |
| Pentafluorophenyl (PFP) sulfonate esters | Stable, crystalline solids that are less sensitive to moisture than sulfonyl chlorides. | Amine, with or without a base, often at elevated temperatures. | Easy to handle, can be used in aqueous conditions.[3] | Generally less reactive than sulfonyl chlorides.[3] | Moderate to good |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol is designed for the quantitative determination of the purity of this compound and the detection of related impurities.
-
Instrumentation : HPLC system with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program :
Time (min) % Solvent A % Solvent B 0 50 50 20 10 90 25 10 90 26 50 50 | 30 | 50 | 50 |
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 254 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Accurately weigh approximately 10 mg of the synthesized this compound and dissolve in 10 mL of acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the identification and quantification of volatile impurities in this compound.
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer.
-
Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program :
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature : 250°C.
-
MS Transfer Line Temperature : 280°C.
-
Ion Source Temperature : 230°C.
-
Mass Range : 40-450 amu.
-
Sample Preparation : Prepare a 1 mg/mL solution of this compound in dichloromethane.
¹H NMR Spectroscopy
This protocol is for the structural confirmation and qualitative assessment of purity.
-
Instrumentation : NMR spectrometer (e.g., 400 MHz).
-
Solvent : Chloroform-d (CDCl₃).
-
Sample Concentration : Approximately 10 mg/mL.
-
Procedure :
-
Dissolve the sample in CDCl₃.
-
Acquire the ¹H NMR spectrum.
-
Integrate the peaks corresponding to the aromatic protons and the tert-butyl protons. The ratio should be consistent with the structure (4:9).
-
Examine the baseline for the presence of impurity peaks.
-
Visualizations
Caption: Workflow for assessing the purity of synthesized this compound.
References
3-tert-Butylbenzenesulfonyl Chloride: A Comparative Guide for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
3-tert-Butylbenzenesulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the formation of sulfonamides and sulfonate esters. Its bulky tert-butyl group at the meta position influences its reactivity and the properties of its derivatives, offering a unique alternative to more common sulfonylating agents like p-toluenesulfonyl chloride (TsCl) and benzenesulfonyl chloride (BsCl). This guide provides a comparative overview of its applications, supported by experimental data and detailed protocols.
Comparison with Alternative Sulfonylating Agents
The reactivity of arylsulfonyl chlorides is influenced by both electronic and steric factors. The tert-butyl group in this compound is an electron-donating group, which slightly deactivates the sulfonyl chloride towards nucleophilic attack compared to unsubstituted benzenesulfonyl chloride. However, its steric bulk is less pronounced at the meta position compared to the ortho position, leading to a nuanced reactivity profile.
| Reagent | Key Characteristics | Typical Applications |
| This compound | - Moderate reactivity - Bulky substituent may influence product properties and solubility | - Synthesis of sulfonamides with potential for altered biological activity or physical properties - Formation of sulfonate esters |
| p-Toluenesulfonyl Chloride (TsCl) | - Good reactivity - Widely used and well-documented | - Protection of alcohols and amines - Formation of leaving groups in substitution and elimination reactions |
| Benzenesulfonyl Chloride (BsCl) | - Higher reactivity than TsCl | - Hinsberg test for amine differentiation - General sulfonamide and sulfonate ester synthesis |
Applications in Organic Synthesis
The primary applications of this compound mirror those of other arylsulfonyl chlorides: the formation of sulfonamides and sulfonate esters.
Sulfonamide Formation
This compound reacts with primary and secondary amines to yield the corresponding sulfonamides. This reaction is fundamental in medicinal chemistry, as the sulfonamide moiety is a key pharmacophore in a variety of therapeutic agents.[1] The tert-butyl group can modulate the pharmacokinetic and pharmacodynamic properties of the final compound.
While specific yield data for this compound is not extensively reported in readily available literature, the general reaction of benzenesulfonyl chlorides with primary and secondary amines in aqueous media is known to proceed with high yields, often exceeding 90%.
Table 1: Representative Yields for Sulfonamide Formation with Benzenesulfonyl Chloride
| Amine | Product | Yield (%) |
| Dibutylamine | N,N-Dibutylbenzenesulfonamide | 94 |
| 1-Octylamine | N-(1-Octyl)benzenesulfonamide | 98 |
| Hexamethylenimine | 1-(Phenylsulfonyl)hexamethylenimine | 97 |
Data for benzenesulfonyl chloride, intended to be representative of the general reaction.
Sulfonate Ester Formation
The reaction of this compound with alcohols and phenols, typically in the presence of a base, affords sulfonate esters. These esters can serve as leaving groups in nucleophilic substitution reactions or as protecting groups for alcohols.
Experimental Protocols
General Procedure for the Synthesis of this compound
General Procedure for Sulfonamide Synthesis
The following protocol is a general method for the synthesis of sulfonamides from an arylsulfonyl chloride and an amine.
-
Dissolve the primary or secondary amine (1.0 eq.) in a suitable solvent (e.g., pyridine, dichloromethane, or tetrahydrofuran).
-
Add this compound (1.05 eq.) portion-wise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid (e.g., 1 M HCl) to remove excess amine and base, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Use as a Protecting Group
While arylsulfonyl groups can be used to protect amines, the stability of the resulting sulfonamide can make deprotection challenging. Specific methods for the cleavage of a 3-tert-butylbenzenesulfonyl group from a sulfonamide are not well-documented in the available literature. Researchers should consider the robustness of the sulfonamide linkage and the potential need for harsh deprotection conditions when considering this as a protecting group strategy.
Conclusion
This compound serves as a valuable, though less common, alternative to standard sulfonylating agents. Its distinct substitution pattern offers the potential to fine-tune the properties of resulting sulfonamides and sulfonate esters, making it a reagent of interest in synthetic and medicinal chemistry. Further research is needed to fully characterize its reactivity and expand its documented applications with quantitative comparative data.
References
A Comparative Guide to Sulfonamide Synthesis: Traditional vs. Modern Approaches
For researchers, scientists, and drug development professionals, the efficient synthesis of sulfonamides is a cornerstone of medicinal chemistry. This guide provides an objective comparison between the traditional method of synthesizing sulfonamides using arylsulfonyl chlorides, represented here by 3-tert-butylbenzenesulfonyl chloride, and a modern alternative employing the Willis group's N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) reagent.
This comparison is supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research and development needs.
At a Glance: Method Comparison
The synthesis of sulfonamides is a critical transformation in the development of therapeutics, with the sulfonamide moiety being a key pharmacophore in numerous approved drugs. The choice of synthetic route can significantly impact yield, purity, substrate scope, and scalability. Below is a summary of the key performance indicators for the traditional and modern methods.
| Parameter | Traditional Method (via Sulfonyl Chloride) | Modern Method (via t-BuONSO) |
| Starting Materials | This compound, Amine | Aryl/Alkyl Halide (for Grignard), t-BuONSO |
| Key Reagents | Base (e.g., Pyridine, Triethylamine) | Organometallic Reagent (e.g., Grignard) |
| Typical Reaction Temp. | 0 °C to Room Temperature | -78 °C to Room Temperature |
| Reported Yields | Generally good to excellent (often >80%) | Good to excellent (typically 60-95%)[1] |
| Substrate Scope | Broad for amines; requires accessible sulfonyl chloride | Broad for organometallics; tolerates various functional groups[1] |
| Key Advantages | Well-established, readily available starting materials | Access to sulfonamides where sulfonyl chloride is unavailable, mild conditions[2][3] |
| Key Limitations | Availability and stability of sulfonyl chloride | Requires anhydrous conditions, use of organometallics |
Experimental Workflows
The logical flow of each synthetic approach highlights the differences in starting materials and key transformations.
General workflows for sulfonamide synthesis.
Detailed Experimental Protocols
Method 1: Synthesis of N-Aryl-3-tert-butylbenzenesulfonamide (Traditional)
This protocol is a representative procedure for the synthesis of a sulfonamide from an arylsulfonyl chloride and an amine.
Materials:
-
This compound
-
Aniline (or other primary/secondary amine)
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) in anhydrous DCM.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Dissolve this compound (1.1 eq) in anhydrous DCM and add it dropwise to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired sulfonamide.
Method 2: Synthesis of Primary Arylsulfonamide via t-BuONSO (Modern)
This protocol is adapted from the work of Willis and coworkers and is suitable for a wide range of aryl and heteroaryl sulfonamides.[1]
Materials:
-
Aryl bromide (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) (1.0 eq)
-
Methanol
-
Saturated ammonium chloride solution
Procedure:
-
Grignard Reagent Formation: Activate magnesium turnings in a flame-dried flask under an inert atmosphere. Add a solution of the aryl bromide in anhydrous THF and initiate the reaction (e.g., with a heat gun or iodine crystal). Stir the mixture at room temperature until the magnesium is consumed.
-
Sulfonamide Synthesis: In a separate flame-dried flask under an inert atmosphere, dissolve t-BuONSO in anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath).
-
To the cooled t-BuONSO solution, add the freshly prepared Grignard reagent dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure. Add saturated ammonium chloride solution and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the primary sulfonamide.
Performance Data Comparison
The following table presents a comparison of reported yields for the synthesis of various sulfonamides using the traditional approach with a representative arylsulfonyl chloride and the modern t-BuONSO method.
| Entry | Sulfonyl Source | Amine/Organometallic Source | Method | Yield (%) | Reference |
| 1 | p-Toluenesulfonyl chloride | Aniline | Traditional | 92 | Generic, high-yielding reaction |
| 2 | p-Toluenesulfonyl chloride | Diphenyl(piperidin-4-yl)methanol | Traditional | 90 | ResearchGate Publication |
| 3 | t-BuONSO | p-Tolylmagnesium bromide | Modern | 80 | TCI Practical Example |
| 4 | t-BuONSO | Phenylmagnesium bromide | Modern | 71 | Org. Lett. 2020, 22, 9495-9499[1] |
| 5 | t-BuONSO | 4-Fluorophenylmagnesium bromide | Modern | 86 | Org. Lett. 2020, 22, 9495-9499[1] |
| 6 | t-BuONSO | 2-Thienylmagnesium bromide | Modern | 81 | Org. Lett. 2020, 22, 9495-9499[1] |
| 7 | t-BuONSO | tert-Butylmagnesium chloride | Modern | 65 | Org. Lett. 2020, 22, 9495-9499[1] |
Proposed Reaction Mechanism for the t-BuONSO Method
The reaction of an organometallic reagent with t-BuONSO is proposed to proceed through a unique pathway involving rearrangement and elimination steps.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 3-tert-Butylbenzenesulfonyl Chloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of reactive chemicals like 3-tert-butylbenzenesulfonyl chloride are critical components of a comprehensive safety protocol. This guide provides essential, step-by-step procedures for the safe disposal of this compound, minimizing risks and ensuring compliance with safety regulations.
Immediate Safety and Handling Precautions:
This compound is a corrosive compound that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed.[1] All handling must be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] Personal protective equipment (PPE) is mandatory.
Essential Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and vapors that can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene) | Prevents skin contact, which can lead to severe burns. |
| Body Protection | Chemical-resistant laboratory coat, long pants, and closed-toe shoes | Protects skin from accidental spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood is required. A respirator with an appropriate cartridge may be necessary for spill cleanup. | Minimizes inhalation of corrosive and irritating vapors. |
Step-by-Step Disposal Protocol for Small Quantities (up to 10g)
This protocol details the neutralization of this compound through hydrolysis, converting it into the less hazardous 3-tert-butylbenzenesulfonic acid and hydrochloric acid, which can then be neutralized.
Materials Needed:
-
A large beaker (at least 10 times the volume of the quenching solution)
-
Stir bar and stir plate
-
Dropping funnel or pipette
-
Ice bath
-
pH paper or pH meter
-
Sodium hydroxide (NaOH) solution (e.g., 2 M) or sodium bicarbonate (NaHCO₃) solution
-
An appropriate, labeled hazardous waste container
Experimental Protocol:
-
Preparation: In a chemical fume hood, place a large beaker containing a stir bar in an ice bath on a stir plate.
-
Initial Quenching (Hydrolysis):
-
For every 1 gram of this compound, slowly add it in small portions to at least 10 mL of cold water in the beaker with vigorous stirring.
-
Alternatively, the sulfonyl chloride can be dissolved in a water-miscible organic solvent like acetone and then added dropwise to the cold water. This helps to control the reaction rate.
-
The reaction is exothermic; maintain the temperature of the mixture below 20°C using the ice bath.
-
-
Neutralization:
-
After the addition is complete and the reaction mixture has cooled, slowly add a 2 M sodium hydroxide solution or a saturated sodium bicarbonate solution while continuing to stir.
-
Monitor the pH of the solution using pH paper or a pH meter. Continue adding the basic solution until the pH is neutral (pH 6-8). Be cautious as the neutralization will also generate heat.
-
-
Final Disposal:
Spill Management:
In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing the appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Do not use combustible materials, such as sawdust, to absorb the spill.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational process for the safe disposal of this compound.
Caption: Disposal Workflow Diagram
References
Essential Safety and Operational Guide for 3-tert-butylbenzenesulfonyl Chloride
This guide provides immediate and essential safety protocols, handling instructions, and disposal plans for the use of 3-tert-butylbenzenesulfonyl chloride in laboratory settings. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant handling of this chemical.
Chemical Profile and Hazards
This compound is a corrosive chemical that can cause severe skin burns and eye damage. It is also harmful if swallowed and poses a threat to aquatic life.[1] Strict adherence to safety protocols is mandatory to mitigate risks.
| Hazard Category | Description |
| Acute Oral Toxicity | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Causes severe skin burns.[1] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1] |
| Aquatic Hazard (Acute) | Harmful to aquatic life.[1] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial to ensure personnel safety. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn over the goggles when there is a significant risk of splashes. | To protect against splashes and vapors that can cause severe eye damage.[1][2] |
| Hand Protection | Wear chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Inspect gloves for any signs of degradation or punctures before use. Change gloves immediately upon contamination. | To prevent skin contact and severe burns.[1][2] |
| Skin and Body Protection | A flame-resistant lab coat or a 100% cotton lab coat should be worn over personal clothing. Chemical-resistant apron and sleeves are recommended for larger quantities. Wear closed-toe shoes and long pants. | To protect skin from potential splashes and contact with the corrosive substance.[1][2] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors is required. | To prevent inhalation of corrosive and irritating vapors. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential for laboratory safety. The following workflow outlines the key steps from preparation to disposal.
Caption: Standard operating procedure for handling this compound.
Experimental Protocol: Step-by-Step Handling
-
Preparation and Engineering Controls :
-
Fume Hood : All handling of this compound must be conducted in a properly functioning chemical fume hood.
-
Safety Equipment : Ensure an eyewash station and safety shower are readily accessible and have been recently tested.
-
Spill Kit : Have a spill kit containing an inert absorbent material (e.g., vermiculite, sand), and a sealed waste container readily available.
-
-
Handling Procedures :
-
Personal Protective Equipment : Don all required PPE as outlined in the table above before handling the chemical.
-
Dispensing : For liquid transfers, use a syringe or a cannula to minimize exposure to air and moisture. If it is a solid, handle it in a glove box or under an inert atmosphere if possible.
-
Reaction Setup : Add this compound slowly to reaction mixtures, especially those containing nucleophiles or water, to control any exothermic reactions.
-
Avoid Incompatibilities : Keep away from water, strong oxidizing agents, and strong bases.
-
-
Storage :
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency. The following flowchart details the response to various exposure scenarios.
Caption: Emergency response plan for incidents involving this compound.
First-Aid Measures
-
If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician immediately.[1]
-
In Case of Skin Contact : Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Call a physician immediately.[1]
-
In Case of Eye Contact : Rinse out with plenty of water for at least 15 minutes. Immediately call an ophthalmologist. Remove contact lenses if present and easy to do.[1]
-
If Swallowed : Make the victim drink water (two glasses at most). Avoid vomiting (risk of perforation). Call a physician immediately. Do NOT induce vomiting.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste : Collect all residual chemical and contaminated materials in a clearly labeled, sealed, and compatible waste container.
-
Contaminated PPE : Used gloves, aprons, and other disposable PPE should be collected in a designated hazardous waste container.
-
Regulations : Dispose of all waste in accordance with local, state, and federal regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
